NCGC00029283
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
714240-31-0 |
|---|---|
Molecular Formula |
C18H12FN3O3 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C18H12FN3O3/c1-24-13-6-7-15-11(8-13)9-14(17(23)20-15)16-21-18(25-22-16)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,23) |
InChI Key |
FJQADEHMIMENRE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCGC00029283; NCGC000 29283; NCGC000-29283 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NCGC00029283
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN), a key enzyme in DNA repair and maintenance of genomic stability. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the experimental protocols used for its characterization, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on WRN inhibition.
Core Mechanism of Action: Inhibition of WRN Helicase Activity
This compound functions as a potent inhibitor of the ATP-dependent 3' to 5' DNA helicase activity of the WRN protein.[1][2] The WRN helicase is crucial for the resolution of various DNA secondary structures that can impede DNA replication and repair, such as G-quadruplexes and Holliday junctions. By inhibiting this enzymatic function, this compound disrupts these critical cellular processes, leading to an accumulation of DNA damage.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against WRN helicase and other related RecQ helicases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Helicase | IC50 (µM) | Reference |
| WRN | 2.3 | [3] |
| BLM | 12.5 | [3] |
| FANCJ | 3.4 | [3] |
Table 1: Inhibitory activity of this compound against various DNA helicases.
It is important to note that while this compound is a potent inhibitor of WRN, it also exhibits activity against other helicases, such as BLM and FANCJ, indicating a degree of non-specificity.[1]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
Radiometric Helicase Assay
This assay is used to determine the IC50 values for the inhibition of full-length WRN helicase activity.
Protocol:
-
Prepare a reaction buffer containing 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM dithiothreitol (DTT), 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA.[1]
-
To a microcentrifuge tube, add 15 µL of the reaction buffer.
-
Add 1 µL of this compound at various final concentrations (ranging from 0.5 to 100 µM) or DMSO as a vehicle control.
-
Add 1 µL of full-length recombinant WRN protein (1 nM final concentration) to each reaction tube and incubate at room temperature for 15 minutes.
-
Initiate the helicase reaction by adding 3 µL of a substrate mix containing a radiolabeled forked DNA substrate (FORKR, 0.5 nM final concentration) and ATP (2 mM final concentration).
-
Incubate the reactions at 37°C for 15 minutes.[1]
-
Stop the reactions by adding 20 µL of 2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol).[1]
-
Resolve the reaction products on a 12% non-denaturing polyacrylamide gel electrophoresis (PAGE) gel in 1X TBE Buffer at 200 V for 1.5 hours.[1]
-
Visualize the results by autoradiography and quantify the unwound DNA substrate to determine the IC50 values.
Fluorometric High-Throughput Helicase Assay
This assay was utilized in the initial high-throughput screening to identify inhibitors of a catalytically active WRN helicase domain fragment.
Protocol:
-
Prepare a reaction buffer as described in the radiometric helicase assay.
-
Dispense 43 µL of the reaction buffer, containing 24–96 nM of a GST-tagged WRN helicase domain fragment (amino acids 500–946), into a 96-well black assay plate.[1]
-
Add 1 µL of the test compound (this compound) or DMSO.
-
Incubate the plates for 15 minutes at room temperature.
-
Start the reaction by adding 1 µL of a fluorescently labeled forked DNA substrate (FORKF, 200 nM final concentration) and 5 µL of ATP (2 mM final concentration).[1]
-
Monitor the increase in fluorescence over time using a plate reader to measure the helicase activity.
U2-OS Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of the U2-OS osteosarcoma cell line.
Protocol:
-
Culture U2-OS cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin antibiotic.
-
Count and resuspend the cells to a concentration of 35,000 cells/mL in the culture medium.[1]
-
Prepare a 100-fold concentrated stock solution of this compound in DMSO.
-
For each experimental condition, add 15 µL of the inhibitor stock solution or DMSO to 1.5 mL of the U2-OS cell suspension.
-
Plate 100 µL of the cell suspension in triplicate into a 96-well plate.
-
Incubate the plates for the desired time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, add 10 µL of WST-1 cell proliferation reagent to each well and incubate for 2 hours.[1]
-
Measure the absorbance at 450 nm using a plate reader to determine cell viability.
Signaling Pathways Modulated by this compound
The inhibition of WRN by this compound triggers a cascade of cellular events, particularly in cancer cells with specific genetic backgrounds, such as those with microsatellite instability (MSI).
DNA Damage Response and p53 Activation
Inhibition of WRN helicase activity leads to the accumulation of unresolved DNA replication and repair intermediates, resulting in the formation of DNA double-strand breaks (DSBs).[4] This DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates the checkpoint kinase 2 (Chk2).[5] Activated Chk2 then phosphorylates and stabilizes the tumor suppressor protein p53.[5]
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
NCGC00029283: A Comprehensive Technical Analysis of its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN), a key enzyme involved in DNA replication, repair, and recombination.[1][2][3] This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing its associated biological pathways and experimental workflows. The information presented is intended to support further research and drug development efforts centered on WRN inhibition as a potential therapeutic strategy, particularly in the context of synthetic lethality in cancer.[3][4]
Primary Target and Inhibitory Activity
The principal molecular target of this compound is the helicase domain of the Werner syndrome (WRN) protein.[1][2][5] WRN is a multifunctional enzyme possessing both 3' to 5' DNA helicase and 3' to 5' DNA exonuclease activities, playing a crucial role in maintaining genomic stability.[3] this compound demonstrates inhibitory effects on the helicase function of WRN, which is essential for resolving complex DNA structures that can arise during replication and repair.[3]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against WRN and other related helicases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Helicase | IC50 (μM) |
| Werner syndrome helicase-nuclease (WRN) | 2.3 [1][2][5] |
| Bloom syndrome protein helicase (BLM) | 12.5[1][2] |
| Fanconi anemia group J protein helicase (FANCJ) | 3.4[1][2] |
Table 1: Inhibitory activity of this compound against various DNA helicases.
Experimental Protocols
The identification and characterization of this compound as a WRN inhibitor involved a series of robust experimental procedures.
High-Throughput Screening (HTS) for WRN Helicase Inhibitors
This compound was identified from a large-scale screening campaign of approximately 350,000 small molecules.[3]
-
Assay Principle: A fluorometric assay was employed to measure the unwinding of duplex DNA by a catalytically active fragment of the WRN helicase domain.[3] Inhibition of this unwinding activity resulted in a measurable change in fluorescence.
-
Reaction Conditions: The screening was conducted under optimized conditions to ensure stability and activity of the WRN helicase fragment over the duration of the experiment.[3] A reaction time of 5 minutes was determined to be sufficient.[3]
-
Hit Confirmation: Active compounds, or "hits," from the primary screen were subjected to a confirmatory screen to verify their inhibitory activity.[3]
Cell-Based Proliferation Assays
To assess the cellular effects of this compound, cell proliferation assays were conducted.
-
Cell Line: U2-OS osteosarcoma cells were utilized for these experiments.[3]
-
Methodology: Cells were treated with varying concentrations of this compound (ranging from 0-100 μM) for 24 to 72 hours.[1] Cell proliferation was monitored to determine the compound's effect on cell growth.
-
Observed Effect: this compound was found to effectively block the proliferation of U2-OS cells.[1] A 50% reduction in cell proliferation was observed after two days of exposure to 100 μM of the compound.[3]
Visualized Signaling Pathways and Workflows
WRN's Role in DNA Repair and a aypothetical Inhibition Pathway
The following diagram illustrates the central role of WRN in DNA repair and the proposed mechanism of action for this compound.
Figure 1: Role of WRN in DNA repair and its inhibition by this compound.
Experimental Workflow for Inhibitor Identification
The logical flow of the high-throughput screening process to identify WRN inhibitors is depicted below.
Figure 2: High-throughput screening workflow for identifying WRN inhibitors.
Conclusion
This compound is a valuable tool compound for studying the biological functions of Werner syndrome helicase. Its inhibitory action on the helicase domain of WRN disrupts crucial DNA metabolic pathways, leading to reduced cell proliferation. The methodologies outlined herein provide a foundation for the continued investigation of this compound and the development of more potent and selective WRN inhibitors for potential therapeutic applications, particularly in cancers exhibiting synthetic lethality with WRN inhibition.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: NCGC00029283 as a Novel Investigator for Werner Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule NCGC00029283, a known inhibitor of the Werner syndrome (WRN) helicase. This document details the compound's inhibitory activity, its effects on cell proliferation, and the experimental protocols utilized for its characterization. Furthermore, it elucidates a key signaling pathway involved in WRN protein degradation, offering insights for therapeutic development in Werner syndrome and related pathologies.
Introduction to Werner Syndrome and the WRN Helicase
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by the premature onset of age-related diseases, including cataracts, type 2 diabetes, osteoporosis, and a variety of cancers. The syndrome is caused by mutations in the WRN gene, which encodes a protein that is a member of the RecQ family of DNA helicases. The WRN protein possesses both a 3' to 5' DNA helicase activity and a 3' to 5' exonuclease activity. It plays a critical role in maintaining genomic stability through its involvement in DNA replication, repair, and recombination. The loss of WRN function leads to genomic instability, which is thought to underlie the premature aging phenotype observed in WS patients. Given its central role in DNA metabolism, the WRN helicase has emerged as a promising therapeutic target.
Quantitative Data Summary for this compound
This compound was identified as a potent inhibitor of the WRN helicase through a high-throughput screening campaign. Its inhibitory activity against WRN and other related helicases, as well as its effect on cancer cell proliferation, are summarized below.
| Target | Assay Type | IC50 (µM) | Reference |
| WRN Helicase | Radiometric Helicase Assay | 2.3 | [1][2][3] |
| BLM Helicase | Radiometric Helicase Assay | 12.5 | [1][2][3] |
| FANCJ Helicase | Radiometric Helicase Assay | 3.4 | [1][2][3] |
| Cell Line | Assay Type | Compound | Concentration (µM) | Effect | Time Point | Reference |
| U2-OS | Cell Proliferation | This compound | 100 | ~50% reduction in cell proliferation | 48 hours |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radiometric Helicase Assay for IC50 Determination
This assay measures the ability of an inhibitor to prevent the unwinding of a radiolabeled DNA substrate by the WRN helicase.
Materials:
-
Full-length recombinant WRN protein
-
Radiolabeled forked duplex DNA substrate (FORKR)
-
Assay buffer: 40 mM Tris-HCl (pH 7.5), 4 mM MgCl2, 5 mM DTT, and 0.1 mg/ml BSA
-
ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
2X STOP dye: 0.5% SDS, 50 mM EDTA, 40% glycerol, 0.1% bromophenol blue, and 0.1% xylene cyanol
-
12% non-denaturing polyacrylamide gel
-
1X TBE buffer
Procedure:
-
Prepare reaction mixtures containing assay buffer, 2 mM ATP, and 0.5 nM of the radiolabeled FORKR DNA substrate.
-
Add increasing concentrations of this compound (typically from 0 to 100 µM) to the reaction mixtures. The final DMSO concentration should be kept constant across all reactions.
-
Initiate the reaction by adding 1 nM of full-length WRN protein.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reactions by adding an equal volume of 2X STOP dye.
-
Resolve the reaction products on a 12% non-denaturing polyacrylamide gel in 1X TBE buffer.
-
Visualize the gel using a phosphorimager and quantify the amount of unwound DNA substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines.
Materials:
-
U2-OS (human osteosarcoma) cells
-
DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
This compound dissolved in DMSO
-
96-well plates
-
WST-1 cell proliferation reagent
-
Plate reader
Procedure:
-
Culture U2-OS cells in DMEM supplemented with 10% FBS and antibiotics.
-
Harvest and resuspend the cells to a concentration of 35,000 cells/mL.
-
Prepare a 100-fold concentrated stock of this compound in DMSO.
-
Add the compound stock or DMSO (vehicle control) to the cell suspension to achieve the final desired concentrations (e.g., 0-100 µM).
-
Plate 100 µL of the cell suspension in triplicate into 96-well plates for each condition and time point (e.g., days 0, 1, 2, and 3).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
At each time point, add 10 µL of WST-1 reagent to the appropriate plate and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and plot the results.
Mandatory Visualizations
High-Throughput Screening Workflow for WRN Helicase Inhibitors
Caption: High-throughput screening workflow for the identification of WRN helicase inhibitors.
Signaling Pathway of WRN Degradation upon Inhibition
Caption: PIAS4-RNF4-p97/VCP-mediated degradation of chromatin-trapped WRN upon inhibition.
References
NCGC00029283: A Chemical Probe for Interrogating Werner Syndrome Helicase (WRN) Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Werner Syndrome Helicase (WRN), a member of the RecQ helicase family, is a critical enzyme in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] Its dual catalytic activities, a 3' to 5' DNA helicase and a 3' to 5' DNA exonuclease, underscore its multifaceted involvement in nucleic acid metabolism.[2] Emerging evidence has positioned WRN as a promising therapeutic target, particularly in cancers with microsatellite instability (MSI).[1][3][4] This technical guide provides a comprehensive overview of NCGC00029283, a small molecule inhibitor of WRN helicase activity, as a chemical probe to elucidate the cellular functions of WRN. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes its impact on relevant signaling pathways and the experimental workflow for its validation.
Introduction to WRN and the Rationale for a Chemical Probe
Werner Syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, is caused by mutations in the WRN gene.[2] The WRN protein is a key player in various DNA metabolic pathways, and its deficiency leads to genomic instability.[5] The helicase and exonuclease domains of WRN can act independently or in concert to process a variety of DNA structures, including double-strand breaks, replication forks, and Holliday junctions.[6]
The concept of synthetic lethality, where the inhibition of one gene product is lethal only in the context of a pre-existing mutation in another gene, has brought WRN to the forefront of cancer therapy research.[3] Specifically, cancers with high microsatellite instability (MSI-H), which have a deficient DNA mismatch repair (MMR) system, are highly dependent on WRN for survival.[3][6] This dependency makes WRN an attractive target for therapeutic intervention in MSI-H tumors.[6]
A chemical probe is a small molecule that selectively modulates a protein's function, enabling researchers to study its role in complex biological systems.[7] this compound has been identified as an inhibitor of WRN helicase activity and serves as a valuable tool to dissect the cellular pathways in which WRN is involved.[2][8][9] This guide will provide the necessary technical details for researchers to effectively utilize this compound in their studies.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound against WRN and other related helicases.
| Target | Assay Type | IC50 (µM) | Reference |
| WRN Helicase | Radiometric | 2.3 | [8][9][10][11][12][13] |
| BLM Helicase | Radiometric | 12.5 | [8][9][10][11][12][13] |
| FANCJ Helicase | Radiometric | 3.4 | [8][9][10][11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Radiometric Helicase Assay for IC50 Determination
This assay measures the ability of WRN to unwind a radiolabeled DNA substrate and the inhibitory effect of this compound.
Materials:
-
Purified full-length WRN protein
-
Radiolabeled forked duplex DNA substrate (FORKR)
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA
-
ATP solution (2 mM final concentration)
-
This compound dissolved in DMSO
-
2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol
-
12% non-denaturing polyacrylamide gel
-
1X TBE Buffer
Protocol:
-
Prepare a reaction mixture by adding 15 µL of reaction buffer to a microcentrifuge tube.
-
Add 1 µL of this compound at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.
-
Add 1 µL of full-length WRN protein and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 3 µL of a mix containing the FORKR substrate (0.5 nM final concentration) and ATP (2 mM final concentration).
-
Incubate the reaction at 37°C for 15 minutes.
-
Stop the reaction by adding 20 µL of 2X STOP dye.
-
Resolve the reaction products on a 12% non-denaturing polyacrylamide gel in 1X TBE buffer for 1.5 hours at 200V.
-
Visualize the gel using a phosphorimager and quantify the amount of unwound substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
U2-OS human osteosarcoma cells (ATCC HTB-96)
-
DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
This compound dissolved in DMSO
-
WST-1 cell proliferation reagent
-
96-well plates
-
Plate reader (450 nm)
Protocol:
-
Culture U2-OS cells in DMEM supplemented with 10% FBS and antibiotics.
-
Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the final desired concentrations.
-
Count and resuspend the U2-OS cells to a concentration of 35,000 cells/mL in fresh media.
-
For each experimental condition, add 15 µL of the this compound stock solution or DMSO to 1.5 mL of the cell suspension.
-
Plate 100 µL of each cell condition in triplicate on four 96-well plates (representing days 0, 1, 2, and 3).
-
On day 0, add 10 µL of WST-1 reagent to the corresponding plate and incubate for 2 hours. Measure the absorbance at 450 nm.
-
Repeat the WST-1 measurement for the remaining plates on days 1, 2, and 3.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells. This compound has been shown to reduce U2-OS cell proliferation at concentrations ranging from 1 to 100 µM over 24 to 72 hours.[10][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving WRN and a typical workflow for validating a chemical probe like this compound.
WRN in the DNA Damage Response
Caption: WRN's role in the DNA damage response pathway.
WRN and p53 Interaction
Caption: The regulatory feedback loop between WRN and p53.
Experimental Workflow for Chemical Probe Validation
Caption: A generalized workflow for validating a chemical probe.
Conclusion
This compound serves as a valuable chemical probe for investigating the multifaceted roles of WRN helicase in cellular processes. Its inhibitory activity against WRN provides a means to explore the consequences of WRN dysfunction, particularly in the context of DNA repair and genome stability. The data and protocols presented in this guide are intended to equip researchers with the necessary tools to utilize this compound for dissecting WRN-dependent pathways and for the potential development of novel therapeutic strategies targeting WRN in diseases such as cancer. Further characterization of its selectivity and cellular effects will continue to refine its utility as a specific and potent chemical probe for WRN.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. ATR and ATM differently regulate WRN to prevent DSBs at stalled replication forks and promote replication fork recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR and ATM differently regulate W ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 8. mskcc.org [mskcc.org]
- 9. WRN helicase regulates the ATR–CHK1-induced S-phase checkpoint pathway in response to topoisomerase-I–DNA covalent complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A fluorescence-based helicase assay: application to the screening of G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 13. medchemexpress.com [medchemexpress.com]
Investigating the Synthetic Lethal Relationship of WRN Helicase Inhibition with NCGC00029283 in Microsatellite Unstable Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The principle of synthetic lethality offers a promising avenue for the development of targeted cancer therapies. This technical guide delves into the investigation of NCGC00029283, a known inhibitor of Werner syndrome (WRN) helicase, and its potential to exploit a synthetic lethal relationship in cancers exhibiting microsatellite instability (MSI). This document provides a comprehensive overview of the underlying molecular mechanisms, detailed experimental protocols, and quantitative data analysis to facilitate further research and drug development in this domain.
Introduction: The WRN-MSI Synthetic Lethal Paradigm
Werner syndrome helicase (WRN), a member of the RecQ helicase family, plays a crucial role in maintaining genomic stability through its functions in DNA replication, repair, and recombination.[1] Tumors with microsatellite instability (MSI) arise from a deficient DNA mismatch repair (dMMR) system, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites.[1]
A compelling synthetic lethal relationship exists between the inhibition of WRN and MSI status.[1] Cancers with MSI are highly dependent on WRN for survival, whereas microsatellite stable (MSS) cancers are not.[2] The underlying mechanism is attributed to the expansion of TA-dinucleotide repeats in MSI cells, which form secondary DNA structures that impede DNA replication.[2][3] WRN is essential for resolving these structures.[2] In the absence of functional WRN, these unresolved structures lead to replication fork stalling, DNA double-strand breaks (DSBs), and ultimately, cell death.[1][2] This selective vulnerability of MSI cancer cells to WRN inhibition provides a clear therapeutic window.
This compound has been identified as an inhibitor of WRN helicase, making it a valuable tool compound to probe this synthetic lethal interaction.
This compound: A Werner Syndrome Helicase Inhibitor
This compound is a small molecule that has been shown to inhibit the helicase activity of WRN. It also exhibits inhibitory activity against other helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against various helicases.
| Target Helicase | IC50 (µM) |
| WRN | 2.3[4] |
| BLM | 12.5[4] |
| FANCJ | 3.4[4] |
Exploiting Synthetic Lethality in MSI Cancers
The selective killing of MSI cancer cells by WRN inhibitors is a prime example of targeted therapy based on synthetic lethality. Inhibition of WRN in MSI cells triggers a cascade of events, including DNA damage, cell cycle arrest, and apoptosis.
Signaling Pathway of WRN Inhibition in MSI Cancers
The following diagram illustrates the proposed signaling pathway initiated by WRN inhibition in the context of MSI.
Caption: Synthetic lethality pathway of WRN inhibition in MSI cancer cells.
Quantitative Data: Selective Proliferation Inhibition
While specific dose-response data for this compound in MSI versus MSS cell lines is not publicly available, studies on other potent and selective WRN inhibitors, such as GSK_WRN3 and GSK_WRN4, demonstrate the principle of selective inhibition. The following table presents representative data on the growth inhibition of various cancer cell lines with different microsatellite stability statuses when treated with a WRN inhibitor.
| Cell Line | Tissue of Origin | MSI Status | WRN Inhibitor GI50 (µM) (Representative Data) |
| SW48 | Colorectal | MSI | < 0.1 |
| HCT116 | Colorectal | MSI | < 0.1 |
| KM12 | Colorectal | MSI | < 0.1 |
| LS411N | Colorectal | MSI | < 0.1 |
| SW620 | Colorectal | MSS | > 10 |
| HT-29 | Colorectal | MSS | > 10 |
| CAL33 | Head and Neck | MSS | > 10 |
Note: The GI50 values are representative for potent WRN inhibitors and are intended to illustrate the selective effect.[5][6]
Effect on Cell Cycle
Inhibition of WRN in MSI cells leads to a characteristic cell cycle arrest, primarily in the G2/M phase, as a consequence of the DNA damage response.
Caption: Effect of WRN inhibition on cell cycle progression in MSI vs. MSS cells.
Experimental Protocols
Radiometric Helicase Assay
This assay is used to determine the inhibitory effect of a compound on the DNA unwinding activity of WRN helicase.
Materials:
-
Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl2, 5 mM DTT, 100 µg/ml BSA)
-
Purified full-length WRN protein
-
Radiolabeled forked DNA substrate (FORKR)
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
2X STOP dye (e.g., 1% SDS, 60 mM EDTA, 10% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Polyacrylamide gel
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes by adding reaction buffer.
-
Add the test compound (e.g., this compound) at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.
-
Add purified WRN protein to each reaction and incubate at room temperature for 15 minutes.
-
Initiate the helicase reaction by adding the radiolabeled FORKR substrate and ATP.
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reactions by adding 2X STOP dye.
-
Resolve the reaction products on a polyacrylamide gel.
-
Visualize the separated substrate and unwound DNA products using autoradiography.
-
Quantify the percentage of unwound DNA to determine the IC50 value of the inhibitor.
Cell Proliferation Assay (WST-1)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
U2-OS, HeLa, or relevant MSI and MSS cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
WST-1 cell proliferation reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,500 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the existing medium from the cells and add the medium containing the test compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental and Logical Workflow
The following diagram outlines the logical workflow for investigating the synthetic lethality of a WRN inhibitor.
Caption: Experimental workflow for assessing the synthetic lethality of a WRN inhibitor.
Conclusion
The synthetic lethal interaction between WRN inhibition and microsatellite instability presents a highly promising strategy for the development of targeted therapies for a significant subset of cancers. This compound serves as a valuable chemical probe for elucidating the molecular mechanisms underpinning this vulnerability. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate this and other WRN inhibitors, with the ultimate goal of translating these findings into effective clinical treatments for patients with MSI tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
NCGC00029283: A Potent Inhibitor of Werner Syndrome Helicase for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential as a therapeutic agent in cancer biology, with a particular focus on tumors exhibiting microsatellite instability (MSI). This document details the biochemical activity of this compound, its effects on cancer cells, and relevant experimental protocols for its investigation.
Introduction to this compound and WRN Helicase
Werner syndrome helicase (WRN) is a member of the RecQ family of DNA helicases, which are crucial for preserving genome integrity. The WRN protein possesses both 3' to 5' helicase and exonuclease activities, enabling it to resolve complex DNA structures that can arise during replication and repair processes.[1] Deficiencies in WRN function lead to Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1]
In the context of cancer, WRN plays a critical role in the survival of certain tumor types, particularly those with defects in other DNA repair pathways. This has led to the exploration of WRN as a therapeutic target. This compound has been identified as a potent inhibitor of the helicase activity of WRN, offering a promising avenue for targeted cancer therapy.[2][3]
Biochemical Activity and Specificity of this compound
This compound demonstrates inhibitory activity against the helicase function of WRN. Its potency has been quantified through in vitro helicase assays.
Table 1: Inhibitory Activity of this compound against RecQ Helicases
| Target Helicase | IC50 (μM) | Reference |
| WRN | 2.3 | [2][3] |
| BLM | 12.5 | [2][3] |
| FANCJ | 3.4 | [2][3] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
As shown in Table 1, this compound is most potent against WRN, although it also exhibits some activity against other RecQ helicases like FANCJ and, to a lesser extent, BLM.[2][3] This highlights the need for further studies to fully characterize its specificity profile.
Mechanism of Action in Cancer Biology: Synthetic Lethality
The primary mechanism through which WRN inhibitors like this compound are thought to exert their anti-cancer effects is through a concept known as synthetic lethality . This occurs when the combination of two genetic alterations (e.g., a mutation in a cancer cell and the inhibition of a specific protein) leads to cell death, while either alteration alone is viable.
Many cancers, particularly those with microsatellite instability (MSI) , have deficiencies in their DNA mismatch repair (MMR) system. This leads to an accumulation of mutations, especially in repetitive DNA sequences. These cells become heavily reliant on other DNA repair pathways, including the one involving WRN, to manage the resulting replication stress and DNA damage.
By inhibiting WRN with this compound in MSI cancer cells, a critical DNA repair pathway is blocked. This leads to an accumulation of unresolved DNA replication forks, double-strand breaks, and ultimately, apoptosis (programmed cell death). Normal, healthy cells with a functional MMR system are less dependent on WRN and are therefore less affected by its inhibition. This provides a therapeutic window for selectively targeting cancer cells.
Diagram 1: The Principle of Synthetic Lethality with WRN Inhibition
Caption: Synthetic lethality in MSI cancer cells treated with a WRN inhibitor.
Cellular Effects of this compound
Studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cells.
Table 2: Effect of this compound on U2-OS Cancer Cell Proliferation
| Cell Line | Concentration (μM) | Incubation Time (hours) | Effect | Reference |
| U2-OS | 0-100 | 24, 48, 72 | Reduction in cell proliferation | [2] |
U2-OS is a human osteosarcoma cell line.
The inhibition of WRN leads to increased DNA damage, which can be visualized by the formation of γ-H2AX foci, a marker for DNA double-strand breaks.
Diagram 2: Proposed Signaling Pathway of WRN Inhibition
Caption: Signaling cascade following WRN helicase inhibition by this compound in MSI cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro WRN Helicase Activity Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of purified WRN protein. A common method involves a fluorescence-based assay.
Diagram 3: Workflow for a Fluorescence-Based Helicase Assay
Caption: Experimental workflow for an in vitro WRN helicase activity assay.
Protocol:
-
Prepare the DNA substrate: A forked DNA duplex with a fluorescent reporter and a quencher on opposite strands is commonly used. When the duplex is unwound, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Reaction Setup: In a 96-well plate, combine the reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA), ATP, and the DNA substrate.
-
Add Inhibitor: Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Initiate Reaction: Add purified recombinant WRN protein to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U2-OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
Immunofluorescence for γ-H2AX Foci Formation
This method is used to visualize and quantify DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated γ-H2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Future Directions and Clinical Perspective
While this compound is a valuable research tool, there is no publicly available information on its progression into clinical trials. However, the broader class of WRN inhibitors is actively being investigated in clinical settings for the treatment of MSI-H/dMMR solid tumors. The development of these inhibitors represents a promising new frontier in precision oncology.
Future research on this compound should focus on:
-
In vivo efficacy: Evaluating its anti-tumor activity in animal models of MSI cancers.
-
Pharmacokinetics and pharmacodynamics: Characterizing its absorption, distribution, metabolism, and excretion, as well as its target engagement in vivo.
-
Combination therapies: Investigating potential synergistic effects with other anti-cancer agents, such as PARP inhibitors or immune checkpoint inhibitors.
Conclusion
This compound is a potent inhibitor of WRN helicase with a clear mechanism of action based on the principle of synthetic lethality in MSI cancers. This technical guide provides a foundation for researchers to explore the therapeutic potential of this compound and other WRN inhibitors. The provided experimental protocols offer a starting point for in-depth investigation into the biological effects of this promising class of anti-cancer compounds. Further research is warranted to fully elucidate the clinical potential of targeting WRN in oncology.
References
NCGC00029283: A Novel Inhibitor of Werner Syndrome Helicase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of NCGC00029283, a novel small molecule inhibitor of Werner syndrome helicase (WRN). WRN is a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1] The identification of this compound stems from a high-throughput screening campaign aimed at discovering new chemical probes to study WRN function and explore its potential as a therapeutic target in oncology.[1][2] This document details the biochemical and cell-based activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the experimental workflows used in its characterization.
Introduction to Werner Syndrome Helicase (WRN)
Werner syndrome (WS) is a rare, autosomal recessive disorder characterized by premature aging and an increased risk of cancer.[1][3] The syndrome is caused by mutations in the WRN gene, which encodes a protein possessing both 3' to 5' DNA helicase and 3' to 5' exonuclease activities.[4] The WRN protein is a member of the RecQ family of DNA helicases and plays a critical role in various DNA metabolic pathways, including DNA replication, base excision repair, and the maintenance of telomere integrity.[3][4][5]
The dual enzymatic functions of WRN are crucial for resolving complex DNA structures that can arise during replication and repair, thereby preventing genomic instability.[3][4] Given its central role in DNA metabolism, particularly in cancer cells that often exhibit deficiencies in DNA repair pathways, WRN has emerged as a promising target for the development of novel anti-cancer therapies. The concept of synthetic lethality, where the inhibition of WRN in cancer cells with specific genetic backgrounds (e.g., microsatellite instability) leads to cell death, is a key driver for the discovery of potent and selective WRN inhibitors.[1]
Discovery of this compound
This compound was identified through a large-scale, high-throughput screening (HTS) of approximately 350,000 small molecules.[2] The primary screen was a fluorometric assay designed to detect the inhibition of the DNA unwinding activity of a catalytically active fragment of the WRN helicase domain.[2] Active compounds from the primary screen were then subjected to a series of confirmatory and secondary assays to verify their activity, determine their potency and specificity, and assess their mechanism of action.
Biochemical Characterization
Inhibitory Activity against RecQ Helicases
This compound was characterized for its inhibitory activity against the helicase activity of full-length WRN protein, as well as other related RecQ helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[6][7] The half-maximal inhibitory concentrations (IC50) were determined using radiometric helicase assays.
| Target Helicase | IC50 (μM) |
| WRN | 2.3[6][7] |
| BLM | 12.5[6][7] |
| FANCJ | 3.4[6][7] |
Table 1: Inhibitory activity of this compound against various RecQ helicases.
Reversibility of Inhibition
To understand the mechanism of inhibition, a radiometric helicase inhibitor reversibility assay was performed. This assay determines whether the compound binds covalently or non-covalently to the enzyme.
Cellular Characterization
Effect on Cell Proliferation
The biological activity of this compound was assessed by examining its effect on the proliferation of the human osteosarcoma cell line, U2-OS. These cells are known to utilize the Alternative Lengthening of Telomeres (ALT) pathway, in which WRN is implicated.[8] Treatment with this compound resulted in a dose-dependent reduction in U2-OS cell proliferation.[6][7] A 50% reduction in cell proliferation was observed after 48 hours of exposure to 100 μM of the compound.[8]
| Cell Line | Concentration (μM) | Incubation Time (h) | Result |
| U2-OS | 1, 10, 100[6][7] | 24, 48, 72[6][7] | Reduction in cell proliferation[6][7] |
Table 2: Effect of this compound on the proliferation of U2-OS cells.
Experimental Protocols
High-Throughput Fluorometric Helicase Assay (Discovery)
This assay was employed for the initial high-throughput screening to identify inhibitors of WRN helicase activity.
-
Principle: The assay measures the unwinding of a forked DNA substrate with a fluorophore and a quencher on opposite strands. Upon unwinding by WRN, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Protocol:
-
A catalytically active GST-WRN helicase domain fragment (20 nM) was incubated with the test compounds.
-
A fluorescent forked DNA substrate (100 nM) was added to the reaction.
-
The reaction was initiated by the addition of ATP.
-
Fluorescence was measured over time to determine the rate of DNA unwinding. A reaction time of 5 minutes was found to be sufficient.[2]
-
Radiometric Helicase Assay (IC50 Determination)
This assay was used to determine the potency of the inhibitors against full-length WRN and other helicases.
-
Principle: This assay uses a radioactively labeled DNA substrate. The unwound single-stranded DNA product is separated from the double-stranded substrate by polyacrylamide gel electrophoresis (PAGE), and the amount of product is quantified.
-
Protocol:
-
Full-length WRN protein (1 nM) was incubated with varying concentrations of this compound in a reaction buffer.[9]
-
A 32P-labeled forked DNA substrate (FORKR, 0.5 nM) and ATP (2 mM) were added to initiate the reaction.[9]
-
The reaction was incubated at 37°C for 15 minutes.[9]
-
The reaction was stopped by the addition of a stop dye solution.[9]
-
The products were resolved on a 12% native PAGE gel.[9]
-
The gel was dried and exposed to a phosphor screen, and the bands were quantified to determine the percentage of unwound substrate.
-
IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Radiometric Helicase Inhibitor Reversibility Assay
This assay was performed to assess whether the inhibition of WRN by the identified compounds was reversible.
-
Principle: The enzyme is pre-incubated with a high concentration of the inhibitor and then rapidly diluted to a concentration below the IC50. If the inhibitor is reversible, its dissociation from the enzyme will lead to the recovery of enzymatic activity.
-
Protocol:
-
Full-length WRN (100 nM) was incubated with the inhibitor at a concentration 10-fold higher than its IC50.[9]
-
This mixture was then diluted 100-fold into a reaction mixture containing the radiolabeled DNA substrate and ATP, bringing the inhibitor concentration to 10-fold below its IC50.[9]
-
The unwinding reaction was allowed to proceed, and samples were taken at various time points.
-
The products were analyzed by native PAGE as described for the radiometric helicase assay.
-
Cell Proliferation Assay
This assay was used to evaluate the effect of this compound on the growth of cancer cells.
-
Principle: The WST-1 reagent is a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
U2-OS cells were seeded in 96-well plates at a density of 3,500 cells per well.[9]
-
The cells were treated with various concentrations of this compound (or DMSO as a vehicle control) and incubated for 24, 48, or 72 hours.[9]
-
At each time point, 10 µL of WST-1 reagent was added to each well, and the plates were incubated for 2 hours at 37°C.[9]
-
The absorbance at 450 nm was measured using a microplate reader.[9]
-
Cell proliferation was normalized to the DMSO-treated control cells.[9]
-
Visualizations
Signaling Pathway of WRN in DNA Damage Response
The following diagram illustrates the central role of Werner syndrome helicase in the DNA damage response, a pathway that is disrupted by this compound.
Caption: WRN's role in the DNA damage response and its inhibition by this compound.
Experimental Workflow for this compound Characterization
The logical flow of experiments from initial discovery to cellular characterization of this compound is depicted below.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a novel, reversible inhibitor of Werner syndrome helicase discovered through a high-throughput screening campaign. It demonstrates activity against WRN helicase in the low micromolar range and exhibits inhibitory effects on the proliferation of cancer cells. The detailed characterization of this compound provides a valuable chemical tool for further elucidating the biological roles of WRN and for exploring the therapeutic potential of WRN inhibition in oncology. This technical guide serves as a comprehensive resource for researchers interested in utilizing this compound in their studies of DNA repair, genomic instability, and cancer biology.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tebubio.com [tebubio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
- 9. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCGC00029283: An In Vitro Inhibitor of Werner Syndrome Helicase
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a small molecule inhibitor primarily targeting the Werner syndrome helicase-nuclease (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] This document provides detailed in vitro assay protocols and quantitative data for researchers investigating the biological activities of this compound. The protocols outlined below are based on established high-throughput screening methods and cellular assays.[1]
Data Presentation
The inhibitory activity of this compound has been quantified against WRN and other related helicases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Target Helicase | IC50 (µM) |
| WRN | 2.3[1][2][3] |
| BLM | 12.5[1][2][3] |
| FANCJ | 3.4[1][2][3] |
Table 1: Inhibitory activity of this compound against various DNA helicases.
Signaling Pathway
WRN plays a crucial role in the cellular response to DNA damage and replication stress. It participates in multiple DNA repair pathways, including classical non-homologous end joining (c-NHEJ) and homologous recombination repair (HRR).[4] Under conditions of replication stress, WRN is essential for the activation of the ATR/CHK1 and ATM signaling pathways.[4] The inhibition of WRN by this compound is expected to disrupt these pathways, leading to genomic instability, particularly in cancer cells with specific DNA repair deficiencies.
Caption: WRN's role in DNA damage response and inhibition by this compound.
Experimental Protocols
Radiometric Helicase Inhibitor Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of WRN helicase.
Materials:
-
Full-length recombinant WRN protein
-
Radiolabeled forked DNA substrate (FORKR)
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA[1]
-
ATP solution (2 mM final concentration)
-
This compound (or other test compounds) dissolved in DMSO
-
2X STOP dye: EDTA, glycerol, bromophenol blue, and xylene cyanol[1]
-
Microcentrifuge tubes
-
37°C incubator
Procedure:
-
In a microcentrifuge tube, add 15 µL of reaction buffer.
-
Add 1 µL of this compound at various concentrations (e.g., 0.5–100 µM final concentration) or DMSO as a vehicle control.
-
Add 1 µL of full-length WRN protein (1 nM final concentration) to each reaction and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 3 µL of a substrate mix containing 0.5 nM radiolabeled FORKR and 2 mM ATP (final concentrations).
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reactions by adding 20 µL of 2X STOP dye.
-
Analyze the products by polyacrylamide gel electrophoresis and visualize the unwound DNA substrate by autoradiography.
-
Quantify the percentage of unwound DNA to determine the inhibitory activity of this compound.
Caption: Workflow for the radiometric helicase inhibitor assay.
Cell Proliferation (WST-1) Assay
This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
U2-OS or HeLa cells
-
DMEM with 10% FBS and Penicillin/Streptomycin
-
96-well cell culture plates
-
This compound dissolved in DMSO
-
WST-1 cell proliferation reagent
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed U2-OS cells in 96-well plates at a density of 3,000 - 5,000 cells per well in 100 µL of culture medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 1 µM, 10 µM, 100 µM).[1] Include a DMSO vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plates for 2-4 hours at 37°C.
-
Shake the plates thoroughly for 1 minute on a shaker.
-
Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
Caption: Workflow for the WST-1 cell proliferation assay.
Conclusion
This compound is a valuable tool for studying the function of WRN helicase and its role in DNA metabolism. The protocols provided here offer a starting point for in vitro characterization of this and other WRN inhibitors. Further investigation into the cellular effects of this compound, particularly in the context of different cancer genetic backgrounds, is warranted to explore its therapeutic potential.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WRN's helicase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. oaepublish.com [oaepublish.com]
Recommended Cell Lines for NCGC00029283 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides recommendations for suitable cell lines for studying the Werner syndrome helicase (WRN) inhibitor, NCGC00029283. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in designing robust experiments. This compound is an inhibitor of the WRN helicase, a key enzyme involved in DNA replication, repair, and recombination.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly in cancers with specific genetic backgrounds such as microsatellite instability-high (MSI-H). The selection of appropriate cell lines is therefore critical for elucidating its mechanism of action and evaluating its therapeutic potential.
Introduction to this compound
This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN).[2][3] WRN plays a crucial role in maintaining genomic stability through its involvement in various DNA metabolic pathways, including DNA replication, recombination, and repair.[1] Inhibition of WRN helicase activity can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, making it an attractive target for cancer therapy.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the 3' to 5' DNA helicase activity of the WRN protein.[1] This inhibition disrupts the normal processing of DNA intermediates that arise during replication and repair, leading to an accumulation of DNA damage and stalled replication forks.[4] In cancer cells with pre-existing defects in other DNA repair pathways, such as mismatch repair (MMR), the inhibition of WRN can be catastrophic, leading to cell death. This concept of synthetic lethality is a cornerstone of its anti-cancer potential.
Signaling Pathway Diagram
Caption: Inhibition of WRN helicase by this compound.
Recommended Cell Lines
The choice of cell line is critical for studying the effects of this compound. Based on its mechanism of action, the following categories of cell lines are recommended:
Microsatellite Instability-High (MSI-H) vs. Microsatellite Stable (MSS) Cancer Cell Lines
Recent evidence strongly suggests that WRN is a selective vulnerability in MSI-H cancer cells.[5] Therefore, a comparative study using well-characterized MSI-H and MSS cell lines is highly recommended.
| Cell Line | Cancer Type | MSI Status | Key Characteristics | Reference |
| SW48 | Colorectal | MSI-H | Shows sensitivity to WRN inhibitors. | [6] |
| HCT 116 | Colorectal | MSI-H | Demonstrates dependency on WRN for viability. | [5] |
| RKO | Colorectal | MSI-H | Exhibits WRN dependency. | [5] |
| HEC-265 | Endometrial | MSI-H | Shows impaired viability upon WRN knockdown. | [5] |
| ISHIKAWA | Endometrial | MSI-H | Sensitive to WRN depletion. | [5] |
| SW620 | Colorectal | MSS | Resistant to WRN inhibitors. | [6] |
| LS1034 | Colorectal | MSS | Less sensitive to WRN depletion. | [5] |
| SK-CO-1 | Colorectal | MSS | Shows minimal effects from WRN knockdown. | [5] |
| MFE-280 | Endometrial | MSS | Not dependent on WRN for viability. | [5] |
Cell Lines with Varying p53 and Telomerase Status
The cellular response to WRN inhibition can also be influenced by the status of the p53 tumor suppressor and the mechanism of telomere maintenance.
| Cell Line | p53 Status | Telomerase/ALT | Key Characteristics | Reference |
| U2-OS | Wild-type p53 | ALT | Osteosarcoma cell line that utilizes the Alternative Lengthening of Telomeres (ALT) pathway. Shows reduced proliferation in response to this compound. | [1][2] |
| HeLa | p53-deficient (due to HPV) | Telomerase-positive | Cervical cancer cell line. May show reduced sensitivity due to lack of functional p53. | [1] |
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound against various helicases.
| Target Helicase | IC50 (μM) | Reference |
| WRN | 2.3 | [2][3] |
| BLM | 12.5 | [2][3] |
| FANCJ | 3.4 | [2][3] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of selected cell lines.
Materials:
-
Recommended cell lines (e.g., U2-OS, SW48, SW620)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 0.1 to 100 μM is recommended.[2] Include a DMSO-only control.
-
Remove the overnight culture medium and add 100 μL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for 24, 48, and 72 hours.[2]
-
At each time point, add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot dose-response curves to determine the IC50 value for cell proliferation.
Experimental Workflow Diagram
Caption: Workflow for the cell proliferation assay.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Recommended cell lines (e.g., HCT 116, RKO, LS1034, SK-CO-1)
-
6-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the DMSO control.
Immunofluorescence Staining for DNA Damage Markers
This protocol is used to visualize DNA damage by staining for markers such as γ-H2AX.
Materials:
-
Recommended cell lines grown on coverslips
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound or DMSO for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell.
Conclusion
The selection of appropriate cell lines is paramount for the successful investigation of the WRN inhibitor this compound. We recommend a panel of cell lines that includes both MSI-H and MSS backgrounds to explore the synthetic lethal interaction with WRN inhibition. Additionally, comparing cell lines with different p53 and telomerase maintenance mechanisms, such as U2-OS and HeLa, will provide further insights into the compound's mechanism of action. The provided protocols offer a starting point for the in vitro characterization of this compound.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells | eLife [elifesciences.org]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NCGC00029283: A Werner Syndrome Helicase (WRN) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a potent small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in experimental settings, including solubility data, preparation of stock solutions, and methodologies for relevant in vitro and cell-based assays.
Compound Information and Properties
This compound is a valuable tool for studying the cellular functions of WRN and for exploring therapeutic strategies targeting DNA repair pathways, particularly in the context of synthetic lethality in cancers with specific DNA repair deficiencies.
| Property | Value |
| Synonyms | N/A |
| CAS Number | 714240-31-0 |
| Molecular Formula | C₁₈H₁₂FN₃O₃ |
| Molecular Weight | 337.30 g/mol |
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 6.94 mg/mL (20.58 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
Note: Solubility in aqueous buffers like PBS has not been quantitatively determined but is expected to be low. It is recommended to use a DMSO stock solution and dilute it into the final aqueous buffer, ensuring the final DMSO concentration is compatible with the experimental system (typically ≤ 0.5%).
Preparation of Stock Solutions
-
DMSO Stock (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3373 mg of this compound in 1 mL of DMSO.
-
Vortex and, if necessary, gently warm the solution and sonicate until the compound is fully dissolved.
-
-
Storage:
-
Store the DMSO stock solution in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2]
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
-
Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour before opening the vial.[1]
-
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
In Vitro WRN Helicase Inhibition Assay (Radiometric)
This assay measures the ability of this compound to inhibit the DNA unwinding activity of purified WRN protein.
Materials:
-
Full-length recombinant WRN protein
-
Radiolabeled forked DNA substrate (FORKR)
-
Reaction Buffer (specific to the enzyme provider)
-
ATP
-
2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Non-denaturing polyacrylamide gel (e.g., 12%)
-
1X TBE Buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add 15 µL of reaction buffer.
-
Add 1 µL of this compound at various concentrations (e.g., 0.5–100 µM final concentration) or DMSO as a vehicle control.
-
Add 1 µL of WRN protein (e.g., 1 nM final concentration) and incubate at room temperature for 15 minutes.
-
-
Initiation of Reaction:
-
Add 3 µL of a mix containing the radiolabeled FORKR DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration).
-
Incubate the reaction at 37°C for 15 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 20 µL of 2X STOP dye.
-
-
Analysis:
-
Resolve the reaction products on a 12% non-denaturing polyacrylamide gel by electrophoresis in 1X TBE buffer.
-
Visualize the radiolabeled DNA bands using autoradiography. The unwound single-stranded DNA will migrate faster than the forked duplex substrate.
-
Quantify the band intensities to determine the percentage of helicase activity inhibition at each concentration of this compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay
This protocol determines the effect of this compound on the proliferation of cancer cell lines, such as U2-OS osteosarcoma cells.
Materials:
-
U2-OS cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the U2-OS cells.
-
Resuspend the cells in complete medium to a density of 35,000 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
After allowing the cells to adhere overnight, remove the medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-100 µM) or DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement of Cell Proliferation:
-
At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the DMSO-treated control wells to determine the percentage of cell proliferation.
-
Plot the percentage of proliferation against the concentration of this compound to determine the dose-response effect.
-
Immunofluorescence Staining for DNA Damage Markers
This protocol allows for the visualization of DNA damage foci (e.g., γH2AX and 53BP1) in cells treated with this compound, often in combination with a DNA damaging agent to assess synthetic lethality.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., Mitomycin C)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-53BP1)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound and/or a DNA damaging agent for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number and intensity of DNA damage foci per nucleus using appropriate image analysis software.
-
Signaling Pathway and Experimental Workflow Diagrams
Werner Syndrome Helicase (WRN) in DNA Damage Response
The following diagram illustrates the central role of WRN in DNA repair pathways and how its inhibition by this compound can impact cellular responses to DNA damage.
Caption: WRN's role in DNA repair and the effect of this compound.
General Experimental Workflow for this compound
This diagram outlines a typical workflow for characterizing the effects of this compound.
Caption: Workflow for characterizing this compound's activity.
References
Application Notes and Protocols: NCGC00029283 for MSI-H Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsatellite instability-high (MSI-H) is a key biomarker in various cancers, including colorectal, endometrial, and gastric cancers.[1][2][3] These tumors harbor defects in the DNA mismatch repair (MMR) system, leading to an accumulation of mutations, particularly in short tandem repeat sequences known as microsatellites.[4][5] A significant breakthrough in targeting MSI-H tumors has been the discovery of a synthetic lethal interaction with the Werner syndrome helicase (WRN).[1][2][6][7][8] MSI-H cancer cells are critically dependent on WRN for their survival, making it a promising therapeutic target.[3][6][7][9][10][11]
NCGC00029283 is an inhibitor of the WRN helicase.[12] By targeting the helicase function of WRN, this compound can selectively induce DNA damage and cell death in MSI-H cancer cells while sparing their microsatellite stable (MSS) counterparts.[6][9][10][11] These application notes provide a comprehensive overview of the experimental design for evaluating the efficacy and mechanism of action of this compound in MSI-H cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| WRN Helicase | 2.3[12] |
| BLM Helicase | 12.5[12] |
| FANCJ Helicase | 3.4[12] |
Table 2: Cellular Proliferation Inhibition by WRN Inhibitors in MSI-H vs. MSS Cell Lines
| Compound | Cell Line | MSI Status | GI50 (µM) |
| This compound | U2-OS* | Not Specified | Concentration-dependent reduction in proliferation (0-100 µM)[12] |
| KWR-095 | SW48 | MSI-H | 0.193[13] |
| KWR-095 | HCT 116 | MSI-H | Not Specified[13] |
| KWR-095 | SW620 | MSS | Minimal Effect[13] |
| HRO-761 | Not Specified | MSI-H | Not Specified |
*Note: The U2-OS cell line is often used in cancer research; however, its MSI status is not specified in the provided context. The data for KWR-095 and HRO-761 are included for comparative purposes to illustrate the expected selective activity of WRN inhibitors against MSI-H cell lines.
Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality of this compound in MSI-H cancer cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol determines the effect of this compound on the proliferation of MSI-H and MSS cancer cell lines.
Materials:
-
MSI-H cancer cell lines (e.g., SW48, HCT 116)
-
MSS cancer cell lines (e.g., SW620)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.[12] Include a DMSO-only control.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the log concentration of this compound.
Protocol 2: DNA Damage Analysis by Immunofluorescence
This protocol assesses the induction of DNA double-strand breaks (DSBs) by this compound through the detection of γH2AX foci.
Materials:
-
MSI-H and MSS cancer cell lines
-
This compound
-
Glass coverslips in 24-well plates
-
4% paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach.
-
Treat the cells with a relevant concentration of this compound (e.g., 2x GI50) and a DMSO control for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.
Protocol 3: In Vivo Xenograft Model Study
This protocol evaluates the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MSI-H cancer cell line (e.g., SW48)
-
Matrigel
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of MSI-H cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily. A potential starting dose could be around 40 mg/kg, based on studies with similar compounds.[13]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. Werner helicase as a therapeutic target in mismatch repair deficient colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MSI testing and its role in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
Application Notes and Protocols: NCGC00029283 Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCGC00029283 is a small molecule inhibitor of Werner syndrome helicase-nuclease (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2] As a potent research tool, understanding its storage and stability is critical for ensuring experimental reproducibility and the integrity of research data. These application notes provide detailed guidelines and protocols for the proper storage, handling, and stability assessment of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | 3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)aniline |
| Molecular Formula | C₁₄H₁₀FN₃O |
| Molecular Weight | 255.25 g/mol |
| CAS Number | 714240-31-0 |
Storage Conditions
Proper storage of this compound is essential to prevent degradation and maintain its biological activity. The following conditions are recommended based on supplier information and general best practices for small molecule inhibitors.
Solid Compound
| Condition | Recommended Temperature | Duration | Packaging |
| Long-term | -20°C | Up to 2 years | Tightly sealed vial, desiccated |
| Short-term | 0°C | Several weeks | Tightly sealed vial, desiccated |
Stock Solutions
| Solvent | Recommended Temperature | Duration | Notes |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
| DMSO | 4°C | Up to 2 weeks | For immediate use |
| Ethanol | -20°C | Up to 1 month | Confirm solubility before use |
Stability Profile
While specific public data on the forced degradation of this compound is limited, the following table summarizes expected stability based on typical small molecules with similar functional groups. These are illustrative and should be confirmed by experimental testing.
| Condition | % Degradation (Hypothetical) | Potential Degradation Pathway |
| Acidic (0.1 N HCl, 24h) | < 5% | Hydrolysis of the oxadiazole ring |
| Basic (0.1 N NaOH, 24h) | 5-10% | Hydrolysis of the oxadiazole ring |
| Oxidative (3% H₂O₂, 24h) | < 5% | Oxidation of the aniline moiety |
| Photolytic (UV light, 24h) | 10-20% | Photodegradation of aromatic rings |
| Thermal (60°C, 7 days) | < 10% | General thermal decomposition |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired concentration of stock solution (e.g., 10 mM).
-
Carefully weigh the solid compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Chemical Stability Assessment (Illustrative)
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
-
Incubator, photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare working solutions of this compound (e.g., 100 µM) in each of the following solutions: PBS (pH 7.4), 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.
-
Prepare a control sample in PBS.
-
-
Incubation:
-
Thermal Stability: Incubate samples at 4°C, room temperature (25°C), and 40°C for pre-determined time points (e.g., 0, 24, 48, 72 hours).
-
Photostability: Expose a set of samples to a controlled light source (e.g., ICH option 2) while keeping a control set in the dark.
-
-
Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
The mobile phase and gradient will need to be optimized to separate the parent compound from any potential degradants. A typical starting point could be a gradient of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Signaling Pathway and Experimental Workflow
This compound inhibits the helicase activity of the WRN protein. WRN plays a critical role in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) and the maintenance of telomere stability. Inhibition of WRN can lead to the accumulation of DNA damage and induce synthetic lethality in certain cancer cells, particularly those with microsatellite instability (MSI).
Caption: Inhibition of WRN helicase by this compound disrupts DNA repair, leading to cell cycle arrest and apoptosis.
The following diagram illustrates a typical experimental workflow for evaluating the cellular effects of this compound.
Caption: Experimental workflow for assessing the cellular effects of this compound.
References
Troubleshooting & Optimization
Technical Support Center: NCGC00029283 and Its Off-Target Effects on BLM and FANCJ Helicases
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the small molecule inhibitor NCGC00029283 on the BLM and FANCJ helicases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN). It was identified through a high-throughput screen for its ability to inhibit the duplex DNA unwinding activity of WRN.[1][2]
Q2: What are the known off-target effects of this compound on other helicases?
In addition to its activity against WRN, this compound has been shown to inhibit the helicase activities of Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[1][3]
Q3: What are the IC50 values of this compound for WRN, BLM, and FANCJ?
The inhibitory concentrations (IC50) of this compound for the respective helicases are summarized in the table below.
Quantitative Data Summary
| Helicase | IC50 (µM) |
| WRN | 2.3[1][3] |
| BLM | 12.5[1][3] |
| FANCJ | 3.4[1][3] |
Q4: What are the potential cellular consequences of inhibiting BLM and FANCJ?
Inhibition of BLM and FANCJ can lead to a range of cellular defects due to their critical roles in maintaining genomic stability. These can include:
-
Cell cycle arrest, particularly in the G2/M phase.[4]
-
Hypersensitivity to DNA cross-linking agents and replication inhibitors.[5][9][10]
-
Elevated sister chromatid exchanges (a hallmark of Bloom syndrome).[6]
Experimental Protocols
Radiometric Helicase Inhibitor Assay
This protocol is adapted from the methods used to characterize this compound and its off-target effects.[2]
Materials:
-
Purified full-length helicase (WRN, BLM, or FANCJ)
-
Radiolabeled forked duplex DNA substrate (FORKR)
-
Reaction Buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP
-
This compound or other test compounds dissolved in DMSO
-
2X STOP dye (containing EDTA, glycerol, bromophenol blue, and xylene cyanol)
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Non-denaturing polyacrylamide gel (12%)
-
1X TBE Buffer
-
Gel electrophoresis apparatus
-
Phosphorimager and analysis software
Procedure:
-
Prepare reaction mixtures by adding 15 µL of reaction buffer to each microcentrifuge tube.
-
Add 1 µL of the test compound (this compound) at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.
-
Add 1 µL of the purified helicase (e.g., full-length WRN, BLM, or FANCJ) to each reaction tube and incubate at room temperature for 15 minutes.
-
Initiate the helicase reaction by adding 3 µL of a substrate mix containing the radiolabeled FORKR DNA substrate (final concentration 0.5 nM) and ATP (final concentration 2 mM).
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reactions by adding 20 µL of 2X STOP dye.
-
Resolve the reaction products by electrophoresis on a 12% non-denaturing polyacrylamide gel in 1X TBE buffer for 1.5 hours at 200V.
-
Dry the gel and visualize the radiolabeled DNA bands using a phosphorimager.
-
Quantify the percentage of unwound DNA substrate for each compound concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background signal (apparent unwinding in no-enzyme control) | DNA substrate instability | Ensure proper annealing of the DNA substrate. Store the substrate appropriately and avoid multiple freeze-thaw cycles. |
| Contamination with nucleases | Use high-purity recombinant helicases. Include a nuclease inhibitor in the reaction buffer if necessary. | |
| No or low helicase activity in the positive control | Inactive enzyme | Confirm the activity of the helicase stock. Avoid repeated freeze-thaw cycles. |
| Suboptimal reaction conditions | Optimize buffer components (e.g., Mg2+ concentration), ATP concentration, and incubation temperature and time. | |
| Incorrect substrate | Verify the integrity and concentration of the DNA substrate. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for common reagents. |
| Inconsistent incubation times | Use a multi-channel timer or stagger the start of reactions to ensure uniform incubation times. | |
| Compound appears to be a potent inhibitor but is non-specific | Compound binds to the DNA substrate | Perform a counterscreen to test for DNA binding, such as a dye displacement assay.[11] Non-specific DNA binders may inhibit multiple helicases. |
| Compound aggregates at high concentrations | Test the solubility of the compound in the assay buffer. Consider including a non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer to prevent aggregation. | |
| Compound interferes with the detection method (e.g., fluorescence quenching/enhancement) | Run control experiments with the compound and the labeled substrate in the absence of the enzyme. | |
| IC50 values differ from published data | Differences in experimental conditions | Ensure that your assay conditions (e.g., enzyme and substrate concentrations, buffer composition) are as close as possible to the cited protocol. |
| Purity of the compound | Verify the purity and identity of the this compound stock. |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. Frontiers | The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance [frontiersin.org]
- 5. Molecular and cellular functions of the FANCJ DNA helicase defective in cancer and in Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Downregulation of BLM RecQ helicase inhibits proliferation, promotes the apoptosis and enhances the sensitivity of bladder cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BLM helicase is a new therapeutic target in multiple myeloma involved in replication stress survival and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting IC50 values of NCGC00029283 for WRN, BLM, and FANCJ
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on interpreting the IC50 values of the small molecule inhibitor NCGC00029283 against the human RecQ helicases WRN, BLM, and FANCJ. It includes experimental protocols, troubleshooting advice, and answers to frequently asked questions.
Interpreting IC50 Values of this compound
This compound is a known inhibitor of the Werner syndrome helicase (WRN) and also exhibits inhibitory activity against Bloom syndrome helicase (BLM) and Fanconi anemia group J helicase (FANCJ).[1][2][3][4] The half-maximal inhibitory concentration (IC50) values are crucial for understanding the potency and selectivity of this compound.
Data Presentation: IC50 Values
The following table summarizes the reported IC50 values of this compound for the helicase activities of WRN, BLM, and FANCJ.
| Helicase | IC50 (µM) |
| WRN | 2.3[1][2][3][4] |
| FANCJ | 3.4[1][2][4] |
| BLM | 12.5[1][2][4] |
These values indicate that this compound is most potent against WRN, followed by FANCJ, and is significantly less potent against BLM. This differential activity is a key consideration for experimental design and data interpretation.
Experimental Protocols
The following is a detailed methodology for a radiometric helicase assay to determine the IC50 values of small molecule inhibitors like this compound. This protocol is based on established methods for characterizing helicase inhibitors.[5]
Radiometric Helicase Inhibitor Assay
Objective: To determine the concentration of an inhibitor that reduces the helicase's DNA unwinding activity by 50%.
Materials:
-
Purified full-length recombinant WRN, BLM, or FANCJ helicase
-
Radiolabeled forked duplex DNA substrate (e.g., FORKR substrate)
-
This compound or other test compounds dissolved in DMSO
-
Reaction Buffer: (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution (e.g., 2 mM final concentration)
-
2X Stop Dye: (e.g., 40% glycerol, 50 mM EDTA, 0.1% SDS, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Microcentrifuge tubes
-
37°C incubator
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Phosphorimager system for gel analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add 15 µL of reaction buffer.
-
Add 1 µL of the test compound at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.
-
Add 1 µL of the helicase (e.g., 1 nM final concentration for WRN, 0.1 nM for BLM, 5 nM for FANCJ).
-
Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 3 µL of a mix containing the radiolabeled DNA substrate (e.g., 0.5 nM final concentration) and ATP (2 mM final concentration) to initiate the helicase reaction.
-
Incubate the reaction at 37°C for 15 minutes.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of 2X Stop Dye.
-
-
Analysis:
-
Resolve the reaction products on a native polyacrylamide gel.
-
Visualize the gel using a phosphorimager. The unwound single-stranded DNA will migrate faster than the duplex substrate.
-
-
Data Quantitation and IC50 Determination:
-
Quantify the percentage of unwound DNA in each lane.
-
Set the unwinding in the DMSO control as 100%.
-
Plot the percentage of unwinding against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Figure 1: Experimental workflow for determining helicase inhibitor IC50 values.
Signaling Pathways
WRN, BLM, and FANCJ are RecQ helicases that play critical roles in maintaining genome stability through their involvement in DNA replication, repair, and recombination. They are particularly important in the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) and resolving stalled replication forks.
These helicases often have overlapping and distinct functions. For instance, both WRN and BLM can act on Holliday junctions, key intermediates in HR. FANCJ, also known as BRIP1, interacts with BRCA1 and is crucial for the repair of interstrand crosslinks. The interplay between these helicases is complex, with evidence suggesting both synergistic and independent roles in different DNA repair sub-pathways.
References
- 1. Identifying RNA Helicase Inhibitors Using Duplex Unwinding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovering New Medicines Targeting Helicases: Challenges and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the limited specificity of NCGC00029283 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Werner syndrome helicase (WRN) inhibitor, NCGC00029283. Given its known inhibitory activity against other RecQ helicases, namely BLM and FANCJ, this guide emphasizes strategies to address the compound's limited specificity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor of Werner syndrome helicase (WRN), a protein involved in DNA repair and maintenance of genomic stability.[1] However, it also exhibits inhibitory activity against two other RecQ family helicases: Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[1]
Q2: What are the known IC50 values for this compound against its targets?
The half-maximal inhibitory concentrations (IC50) of this compound against its known targets are summarized in the table below.
| Target | IC50 (µM) |
| WRN | 2.3[1] |
| FANCJ | 3.4[1] |
| BLM | 12.5[1] |
Q3: Why is the specificity of this compound a concern in my experiments?
The off-target activity of this compound against BLM and FANCJ can lead to confounding results. All three helicases play roles in DNA repair and replication, and inhibiting all of them simultaneously can make it difficult to attribute an observed phenotype specifically to the inhibition of WRN.
Q4: How can I confirm that this compound is engaging its intended target (WRN) in my cellular experiments?
A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement. This method assesses the thermal stability of a protein in the presence of a ligand. If this compound binds to WRN in cells, it will typically increase the thermal stability of the WRN protein.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when using this compound and provides actionable steps to resolve them.
Issue 1: Unexpected or inconsistent phenotypic results after treatment with this compound.
-
Possible Cause 1: Off-target effects. The observed phenotype might be a result of the inhibition of BLM, FANCJ, or a combination of all three helicases.
-
Troubleshooting Step: To dissect the contribution of each helicase, perform siRNA-mediated knockdown of BLM and FANCJ individually or in combination before treating with this compound. If the phenotype persists in BLM/FANCJ knockdown cells, it is more likely attributable to WRN inhibition.
-
-
Possible Cause 2: Lack of target engagement. The compound may not be effectively reaching and binding to WRN in your specific cell line or experimental conditions.
-
Troubleshooting Step: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to WRN in your cells. A successful CETSA will show a shift in the melting curve of WRN in the presence of the compound.
-
-
Possible Cause 3: Cell line-specific differences. The expression levels of WRN, BLM, and FANCJ can vary between cell lines, influencing the cellular response to the inhibitor.
-
Troubleshooting Step: Characterize the expression levels of all three helicases in your cell line(s) of interest using Western blotting or qPCR. This will help in interpreting the phenotypic data.
-
Issue 2: Difficulty in validating the downstream effects of WRN inhibition.
-
Possible Cause: The downstream signaling pathways of WRN, BLM, and FANCJ are interconnected, making it challenging to isolate WRN-specific effects.
-
Troubleshooting Step 1: Monitor specific DNA damage markers. After treatment with this compound, use immunofluorescence to detect markers of DNA damage and repair, such as γH2AX (a marker for double-strand breaks) and RAD51 (a key protein in homologous recombination). Compare the results in wild-type cells versus cells with siRNA knockdown of WRN, BLM, and FANCJ to identify WRN-specific changes.
-
Troubleshooting Step 2: Analyze protein-protein interactions. WRN, BLM, and FANCJ are known to interact with a variety of other DNA repair proteins. Use co-immunoprecipitation to investigate how this compound affects the interaction of WRN with its known binding partners.
-
Issue 3: Observed cytotoxicity does not correlate with expected WRN inhibition.
-
Possible Cause: The cytotoxic effects may be due to off-target activities or a general toxic effect of the compound at the concentrations used.
-
Troubleshooting Step 1: Perform dose-response cytotoxicity assays. Use cell proliferation assays like MTT or WST-1 to determine the cytotoxic concentration range of this compound in your cell line.
-
Troubleshooting Step 2: Compare cytotoxicity in WRN knockdown cells. Use siRNA to knock down WRN and then treat the cells with this compound. If the cytotoxicity is significantly reduced in the WRN knockdown cells, it suggests the effect is at least partially on-target.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA procedures.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble WRN protein by Western blotting. A shift in the thermal denaturation curve of WRN in the presence of this compound indicates target engagement.
2. Immunofluorescence for DNA Damage Foci (γH2AX and RAD51)
This protocol outlines the general steps for immunofluorescence staining.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. After allowing them to adhere, treat with this compound or a control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or RAD51 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining. Image the cells using a fluorescence microscope.
3. siRNA-Mediated Knockdown
This is a general protocol for transient knockdown of target proteins.
-
Transfection: On the day before transfection, seed cells so that they are 30-50% confluent at the time of transfection. Prepare a mixture of siRNA targeting WRN, BLM, or FANCJ and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubation: Add the siRNA-transfection reagent complex to the cells and incubate for the time recommended by the reagent manufacturer (typically 4-6 hours).
-
Post-Transfection: After incubation, add fresh complete medium. The cells are typically ready for downstream experiments 48-72 hours post-transfection.
-
Validation: Before proceeding with experiments, validate the knockdown efficiency by Western blotting or qPCR to ensure a significant reduction in the target protein/mRNA levels.
4. Cell Proliferation Assay (WST-1)
This protocol is based on the WST-1 cell proliferation assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the interconnected roles of WRN, BLM, and FANCJ in DNA repair and a general workflow for investigating the specificity of this compound.
Caption: Interconnected roles of WRN, BLM, and FANCJ in DNA repair pathways.
Caption: Workflow to dissect the specificity of this compound.
References
Technical Support Center: Optimizing NCGC00029283 Concentration for Minimal Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the WRN helicase inhibitor, NCGC00029283. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on optimizing inhibitor concentration to ensure on-target specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
This compound is a small molecule inhibitor of the Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1] While potent against WRN, it also exhibits inhibitory activity against other related helicases, namely BLM and FANCJ.[1][2] At higher concentrations, some activity against polymerases has also been observed.[3] A comprehensive kinome scan to identify off-target kinase interactions is not publicly available; therefore, it is crucial to perform concentration-response experiments to determine the optimal window for selective WRN inhibition in your experimental system.
Q2: In which cancer cell types is this compound expected to be most effective?
This compound is predicted to be most effective in cancer cells with microsatellite instability (MSI). This is due to a concept known as synthetic lethality. MSI cancer cells have a deficient DNA mismatch repair (MMR) system, making them highly dependent on WRN helicase for survival.[4] Inhibition of WRN in these cells leads to an accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Q3: What is the recommended starting concentration range for in vitro cell-based assays?
Based on published data, a broad concentration range of 0-100 µM has been used to assess the effect of this compound on cell proliferation.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a high concentration (e.g., 100 µM) to determine the IC50 value in your specific cell line. The optimal concentration for minimizing off-target activity will likely be closer to the lower end of this range, where WRN is effectively inhibited without significantly impacting other helicases or potential off-target kinases.
Q4: How does inhibition of WRN helicase lead to cell death in susceptible cancer cells?
WRN helicase plays a critical role in resolving DNA secondary structures and restarting stalled replication forks. In MSI cancer cells, the absence of a functional MMR pathway leads to an increased burden of DNA lesions. Inhibition of WRN's helicase activity in these cells prevents the resolution of these DNA structures, leading to the collapse of replication forks and the formation of toxic DNA double-strand breaks. This accumulation of DNA damage activates the DNA damage response (DDR) pathway, which, if the damage is too extensive to be repaired, will induce apoptosis (programmed cell death).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value or lack of efficacy | - Cell line is not dependent on WRN helicase (e.g., microsatellite stable, MSS).- Incorrect inhibitor concentration range.- Compound instability or degradation.- Insufficient incubation time. | - Confirm the MSI status of your cell line. Use a known MSI-high cell line as a positive control.- Broaden the concentration range in your dose-response experiment.- Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly.[1]- Extend the incubation time (e.g., from 24h to 48h or 72h).[1] |
| Significant off-target effects observed | - Concentration of this compound is too high, leading to inhibition of other helicases (BLM, FANCJ) or kinases.- The observed phenotype is a result of a combination of on- and off-target activities. | - Lower the concentration of this compound to a range that is selective for WRN inhibition. This should be determined empirically through dose-response curves for both on-target and potential off-target effects.- Perform a kinome scan or a targeted kinase panel to identify potential off-target kinases at the concentrations being used.- Use a structurally unrelated WRN inhibitor as a control to confirm that the observed phenotype is due to WRN inhibition. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor preparation and handling.- Cell passage number affecting cellular response. | - Ensure consistent cell seeding density across all wells and experiments.- Prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Use cells within a consistent and low passage number range. |
| Compound precipitation in culture medium | - Poor solubility of this compound at the tested concentration.- High final concentration of the solvent (e.g., DMSO). | - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.- Reduce the final concentration of DMSO in the culture medium to below 0.5%.- If solubility remains an issue, consider using a different formulation or delivery method, if available. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| WRN Helicase | 2.3[1][2] |
| BLM Helicase | 12.5[1][2] |
| FANCJ Helicase | 3.4[1][2] |
Table 2: Example Cellular Proliferation Data for this compound in U2-OS cells
| Concentration (µM) | Incubation Time (h) | Effect |
| 0 - 100 | 24 - 72 | Reduction in cell proliferation[1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Activity using a Kinase Panel Screen (General Workflow)
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM or 10 µM) to a commercial service provider offering kinase profiling services (e.g., Eurofins DiscoverX KINOMEscan™).
-
Screening: The compound is screened against a large panel of purified, active kinases. The assay typically measures the ability of the compound to displace a ligand bound to the active site of each kinase.
-
Data Analysis: The results are usually provided as a percentage of control or percent inhibition for each kinase. A lower percentage of control or a higher percentage of inhibition indicates a stronger interaction.
-
Hit Identification: Kinases that show significant inhibition are identified as potential off-targets.
-
Follow-up Validation: Confirmatory dose-response assays should be performed for any identified "hits" to determine their IC50 values and confirm the off-target interaction.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in NCGC00029283 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NCGC00029283 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Werner syndrome helicase (WRN), a protein involved in DNA repair, replication, and telomere maintenance.[1][2][3][4][5] It functions by inhibiting the DNA unwinding activity of the WRN helicase.[2] While it is a potent inhibitor of WRN, it also exhibits inhibitory activity against other RecQ helicases, namely BLM and FANCJ, indicating a degree of non-specificity that should be considered in experimental design.[1][6]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research to explore synthetic lethality approaches.[2][7] By inhibiting WRN, it can induce cell death in cancer cells that have deficiencies in other DNA repair pathways.[7] It is also used to study the role of WRN in DNA damage response (DDR), replication stress, and telomere biology.[1][8]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to six months or -20°C for one month.[9] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[9]
Q4: In which solvents can this compound be dissolved?
A4: this compound is soluble in DMSO. For in vitro experiments, stock solutions are typically prepared in DMSO.[5][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No significant inhibition of cell proliferation is observed.
-
Possible Cause 1: Cell line resistance.
-
Explanation: The sensitivity to WRN inhibition can be cell-line specific. For example, U2-OS cells show a reduction in proliferation upon treatment with this compound, while HeLa cells may not.[2] This difference could be attributed to factors like p53 status or the cell's mechanism for telomere maintenance (e.g., telomerase vs. alternative lengthening of telomeres - ALT).[2]
-
Recommendation:
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Explanation: Incorrect dosage, incubation time, or issues with the compound's integrity can lead to a lack of effect.
-
Recommendation:
-
Issue 2: High variability or inconsistent results between experiments.
-
Possible Cause 1: Inconsistent compound preparation.
-
Explanation: Variability in the preparation of the this compound stock solution can lead to inconsistent final concentrations.
-
Recommendation:
-
Prepare a large, single batch of the stock solution, aliquot it, and store it under the recommended conditions.
-
Always use freshly diluted solutions for each experiment.
-
-
-
Possible Cause 2: Off-target effects.
-
Explanation: As this compound also inhibits BLM and FANCJ helicases, some of the observed effects might not be solely due to WRN inhibition.[1][6] This can lead to complex and sometimes variable cellular responses.
-
Recommendation:
-
To confirm that the observed phenotype is WRN-dependent, consider using RNAi or CRISPR-Cas9 to deplete WRN and see if it phenocopies the effect of the inhibitor.[10]
-
Compare the effects of this compound with other, more specific WRN inhibitors if available.
-
-
Issue 3: Unexpected cytotoxicity in control cells.
-
Possible Cause 1: High DMSO concentration.
-
Explanation: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including vehicle-only controls.
-
-
-
Possible Cause 2: Compound precipitation.
-
Explanation: If the compound precipitates out of the solution, it can cause non-specific cytotoxicity.
-
Recommendation:
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.
-
-
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target Helicase | IC50 (µM) |
| WRN | 2.3[1][6] |
| BLM | 12.5[1][6] |
| FANCJ | 3.4[1][6] |
Table 2: Effect of this compound on U2-OS Cell Proliferation
| Concentration (µM) | Incubation Time (hours) | Result |
| 0-100 | 24, 48, 72 | Reduction in cell proliferation[5] |
Experimental Protocols
1. WRN Helicase Inhibition Assay (Radiometric)
This protocol is adapted from a high-throughput screen for WRN inhibitors.[2]
-
Reaction Setup: Prepare a reaction mix containing reaction buffer, the DNA substrate (e.g., radiolabeled forked duplex), and ATP.
-
Compound Addition: Add varying concentrations of this compound (e.g., 0.5–100 µM final concentration) or DMSO (vehicle control) to the reaction mix.
-
Enzyme Addition: Add purified full-length WRN protein to the reaction and incubate at room temperature for 15 minutes.
-
Initiate Reaction: Add the substrate mix to initiate the unwinding reaction and incubate at 37°C for 15 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop dye solution containing EDTA.
-
Analysis: Resolve the reaction products on a polyacrylamide gel and visualize the unwound DNA substrate using autoradiography. Quantify the percentage of unwound DNA to determine the IC50 value.
2. Cell Proliferation Assay (WST-1)
This protocol is a common method to assess the effect of a compound on cell viability.[2]
-
Cell Seeding: Seed cells (e.g., U2-OS) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell proliferation.
Signaling Pathway and Workflow Diagrams
Caption: Role of WRN in DNA Damage Response and the effect of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound — TargetMol Chemicals [targetmol.com]
- 7. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of NCGC00029283 on RecQ Helicases
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to control for the effects of NCGC00029283 on RecQ helicases other than its primary target, Werner syndrome helicase (WRN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a small molecule inhibitor primarily identified as an antagonist of the Werner syndrome helicase-nuclease (WRN). However, biochemical assays have demonstrated that it also exhibits inhibitory activity against other members of the RecQ helicase family, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ) helicases.[1][2][3][4] This cross-reactivity necessitates careful experimental design to ensure that observed cellular effects are specifically due to the inhibition of WRN.
Q2: Why is it critical to control for the off-target effects of this compound?
Data Presentation: Inhibitory Profile of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various RecQ helicases, providing a quantitative measure of its potency and selectivity.
| RecQ Helicase Target | IC50 (µM) | Reference(s) |
| WRN | 2.3 | [1][2][3] |
| BLM | 12.5 | [1][3] |
| FANCJ | 3.4 | [1][2][3] |
Experimental Protocols and Troubleshooting Guides
To dissect the specific effects of this compound, a combination of in vitro biochemical assays and cell-based approaches is recommended. Below are detailed protocols for key experiments and troubleshooting guides to address common issues.
In Vitro Helicase Unwinding Assays
These assays directly measure the ability of a helicase to unwind a DNA substrate and are essential for characterizing the inhibitory activity of compounds like this compound.
This classic assay measures the displacement of a radiolabeled oligonucleotide from a duplex DNA substrate.
Experimental Protocol:
-
Substrate Preparation:
-
Design a forked DNA substrate with a 3' single-stranded tail for RecQ helicases. One strand should be radiolabeled, typically at the 5' end with ³²P-ATP using T4 polynucleotide kinase.
-
Anneal the radiolabeled oligonucleotide to a longer, unlabeled oligonucleotide to create the forked duplex.
-
Purify the substrate to remove unincorporated nucleotides.
-
-
Helicase Reaction:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5% glycerol, 0.1 mg/mL BSA).
-
In a reaction tube, combine the reaction buffer, purified RecQ helicase (WRN, BLM, or FANCJ), and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the radiolabeled DNA substrate and ATP (e.g., 2 mM final concentration).
-
Incubate at 37°C for a time determined to be in the linear range of the unwinding reaction (e.g., 15-30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg²⁺), SDS (to denature the protein), and a loading dye.
-
Resolve the reaction products on a non-denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the amount of unwound, single-stranded DNA and the remaining duplex substrate using densitometry.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No unwinding activity | Inactive enzyme, incorrect buffer conditions, degraded ATP. | Test enzyme activity with a known positive control substrate. Prepare fresh buffers and ATP solutions. |
| High background | Substrate not properly annealed, spontaneous unwinding. | Optimize annealing conditions (e.g., slow cooling). Include a no-enzyme control to assess substrate stability. |
| Inconsistent results | Pipetting errors, temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
| "Smearing" on the gel | Nuclease contamination in the enzyme preparation. | Use highly purified helicase preparations. Include a proteinase K digestion step in the stop buffer. |
This continuous assay measures helicase activity in real-time by detecting changes in fluorescence resonance energy transfer (FRET) as a labeled DNA substrate is unwound.
Experimental Protocol:
-
Substrate Preparation:
-
Design a forked DNA substrate with one strand labeled with a donor fluorophore (e.g., Cy3) and the other with a quencher molecule (e.g., BHQ-2) or an acceptor fluorophore (e.g., Cy5) in close proximity. When the duplex is intact, the donor's fluorescence is quenched.
-
Anneal the labeled oligonucleotides and purify the substrate.
-
-
Helicase Reaction:
-
Set up reactions in a microplate reader-compatible format (e.g., 96- or 384-well black plates).
-
Prepare a reaction buffer similar to the radiometric assay.
-
Add the reaction buffer, purified RecQ helicase, and this compound (or DMSO) to the wells.
-
Initiate the reaction by adding the FRET-labeled DNA substrate and ATP.
-
Immediately begin monitoring the fluorescence of the donor fluorophore over time at a constant temperature (e.g., 37°C). Unwinding separates the fluorophore and quencher, leading to an increase in donor fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the fluorescence increase.
-
Determine the IC50 value of this compound by plotting the initial reaction rates against the inhibitor concentration.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-noise ratio | Inefficient quenching, low enzyme activity, incorrect filter sets. | Ensure proper substrate design and annealing. Use a higher enzyme concentration. Verify the microplate reader's filter settings match the fluorophores' excitation/emission spectra. |
| Photobleaching | Excessive excitation light intensity or duration. | Reduce the excitation intensity or the frequency of measurements. |
| Compound interference | Autofluorescence of this compound. | Run a control with the compound but no enzyme to measure its intrinsic fluorescence and subtract this from the experimental values. |
ATPase Activity Assay
Helicases are ATPases, and their DNA unwinding activity is coupled to ATP hydrolysis. Measuring ATPase activity can provide insights into the mechanism of inhibition.
This colorimetric assay detects the release of inorganic phosphate (Pi) from ATP hydrolysis.
Experimental Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT) containing a single-stranded DNA effector (to stimulate ATPase activity).
-
In a clear microplate, combine the reaction buffer, purified RecQ helicase, and various concentrations of this compound (or DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a set time, ensuring the reaction is in the linear range of Pi production.
-
-
Detection:
-
Stop the reaction and detect the released Pi by adding a malachite green-molybdate reagent. This forms a colored complex with Pi.
-
After a color development period (e.g., 15-30 minutes), measure the absorbance at ~620-650 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of a phosphate standard.
-
Determine the amount of Pi generated in each reaction and calculate the ATPase activity.
-
Plot the activity against the inhibitor concentration to determine the IC50.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background | Phosphate contamination in reagents or glassware. | Use phosphate-free water and reagents. Ensure all labware is thoroughly rinsed with deionized water. |
| Precipitation upon adding reagent | High protein or phosphate concentrations. | Dilute the sample before adding the detection reagent. |
| Non-linear standard curve | Incorrect preparation of standards. | Prepare fresh phosphate standards and ensure accurate dilutions. |
Cell-Based Assays for Target Engagement and Specificity
While in vitro assays are essential, confirming the effects of this compound in a cellular context is critical.
CETSA is a powerful method to verify that a compound binds to its intended target in intact cells.[3][9][10][11][12]
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cool the samples to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble WRN, BLM, and FANCJ in the supernatant by Western blotting or other quantitative protein detection methods.
-
Binding of this compound is expected to stabilize the target protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | Compound does not bind to the target in cells, inappropriate temperature range. | Verify compound permeability. Optimize the temperature range for denaturation of the target protein. |
| High variability | Inconsistent heating/cooling, incomplete lysis. | Ensure uniform heating of all samples. Optimize the lysis protocol. |
| Weak Western blot signal | Low protein abundance, poor antibody quality. | Use a sensitive detection method. Validate the specificity and affinity of the antibodies for WRN, BLM, and FANCJ. |
To definitively attribute a cellular phenotype to the inhibition of a specific helicase, genetic knockdown or knockout approaches are invaluable.
Experimental Workflow:
-
Generate Cell Lines: Create stable cell lines with knockdown (e.g., using shRNA) or knockout (e.g., using CRISPR/Cas9) of WRN, BLM, or FANCJ.
-
Treat with this compound: Expose the parental (wild-type) and the knockdown/knockout cell lines to a range of this compound concentrations.
-
Phenotypic Analysis: Assess a relevant cellular phenotype, such as cell viability, DNA damage (e.g., γH2AX foci formation), or cell cycle progression.
-
Interpretation:
-
If the phenotype observed in wild-type cells treated with this compound is rescued or mimicked in the WRN-knockdown/knockout cells (even without the compound), it strongly suggests the phenotype is on-target.
-
If the compound still elicits a response in the WRN-deficient cells, this points to off-target effects, potentially through the inhibition of BLM or FANCJ.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the roles of WRN, BLM, and FANCJ in DNA repair pathways.
Caption: Workflow for characterizing this compound's effects.
Caption: WRN's role in DNA double-strand break repair pathway choice.[4][5][13][14]
Caption: BLM's role in homologous recombination and replication fork stability.[1][8][15][16][17]
Caption: FANCJ's role in the Fanconi Anemia pathway for ICL repair.[6][7][12][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Molecular and cellular functions of the FANCJ DNA helicase defective in cancer and in Fanconi anemia [frontiersin.org]
- 8. Frontiers | Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WRN helicase promotes repair of DNA double-strand breaks caused by aberrant mismatch repair of chromium-DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Visualization of human Bloom's syndrome helicase molecules bound to homologous recombination intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Blm Helicase in Homologous Recombination, Gene Conversion Tract Length, and Recombination Between Diverged Sequences in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bloom syndrome protein - Wikipedia [en.wikipedia.org]
- 18. FANCJ Helicase Operates in the Fanconi Anemia DNA Repair Pathway and the Response to Replicational Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular and cellular functions of the FANCJ DNA helicase defective in cancer and in Fanconi anemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating On-Target Engagement of NCGC00029283 in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the on-target engagement of NCGC00029283, a known inhibitor of Werner syndrome helicase (WRN). This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental hurdles, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1] While it is a potent inhibitor of WRN, it also shows inhibitory activity against other related helicases such as Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ).[1]
Q2: How can I confirm that this compound is engaging WRN in my cellular model?
A2: On-target engagement can be validated using several methods. A direct approach is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of WRN upon compound binding. Indirect methods include observing the downstream consequences of WRN inhibition, such as an increase in DNA damage markers (e.g., γH2AX, 53BP1 foci) and activation of the DNA damage response (DDR) pathway (e.g., phosphorylation of ATM, CHK2, and p53).
Q3: What are the expected downstream effects of WRN inhibition by this compound?
A3: Inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA structures, particularly during DNA replication. This can cause replication fork collapse and the formation of DNA double-strand breaks (DSBs). The cellular response to DSBs involves the activation of the ATM-Chk2 signaling pathway, leading to the phosphorylation of various downstream targets, including p53 and the histone variant H2AX (to form γH2AX). This can ultimately result in cell cycle arrest and apoptosis.
Q4: In which cell lines is this compound expected to be most effective?
A4: this compound has been shown to block cell proliferation in U2-OS osteosarcoma cells.[1] Generally, cancer cells with high levels of microsatellite instability (MSI-H) are particularly dependent on WRN for survival, making them sensitive to WRN inhibitors.
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound and its observed effects on cell proliferation.
| Target | IC50 (µM) |
| WRN Helicase | 2.3 |
| BLM Helicase | 12.5 |
| FANCJ Helicase | 3.4 |
| Data sourced from MedchemExpress and TargetMol.[1] |
| Cell Line | Assay | Effect | Concentration Range | Duration |
| U2-OS | Cell Proliferation | Inhibition of proliferation | 0-100 µM | 24-72 hours |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols & Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for WRN Target Engagement
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol:
-
Cell Treatment: Culture U2-OS cells to 80-90% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvesting: After treatment, wash the cells with PBS and harvest by scraping. Resuspend the cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble WRN protein by Western blotting.
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | The compound does not bind to the target under the assay conditions. | Confirm compound activity with an orthogonal assay. |
| The temperature range is not optimal for detecting a shift in WRN stability. | Perform a temperature gradient to determine the optimal melting temperature (Tm) of WRN in your cell line. | |
| The compound concentration is too low. | Test a wider range of compound concentrations. | |
| High variability between replicates | Inconsistent heating or sample handling. | Ensure uniform heating and cooling of all samples. Use a PCR machine for precise temperature control. |
| Uneven cell lysis. | Ensure complete and consistent cell lysis. | |
| Weak WRN signal on Western blot | Low abundance of WRN protein in the chosen cell line. | Use a cell line known to express higher levels of WRN or consider overexpressing a tagged version of WRN. |
| Poor antibody quality. | Use a validated antibody specific for WRN. |
Western Blot for Downstream DNA Damage Response Markers
This method is used to quantify the changes in the phosphorylation status of key proteins in the DNA damage response pathway following treatment with this compound.
Experimental Protocol:
-
Cell Treatment and Lysis: Seed U2-OS cells and treat with a dose-range of this compound (e.g., 1-20 µM) or DMSO for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), phospho-p53 (Ser15), and total protein controls overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide: Western Blot for Phospho-Proteins
| Issue | Possible Cause | Suggested Solution |
| Weak or no phospho-signal | Phosphatase activity during sample preparation. | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Low abundance of the phosphorylated protein. | Enrich for your protein of interest using immunoprecipitation before Western blotting. | |
| Incorrect antibody dilution. | Optimize the primary antibody concentration. | |
| High background | Non-specific antibody binding. | Block with 5% BSA instead of milk, as milk contains phosphoproteins that can cause background. Increase the number and duration of washes. |
| Secondary antibody cross-reactivity. | Use a pre-adsorbed secondary antibody. | |
| Inconsistent results | Variability in protein loading. | Carefully quantify protein concentrations and use a loading control (e.g., GAPDH, β-actin) to normalize. |
Immunofluorescence for γH2AX Foci Formation
This technique allows for the visualization and quantification of DNA double-strand breaks by staining for γH2AX foci within the nucleus.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed U2-OS cells on glass coverslips in a multi-well plate. Treat with this compound (e.g., 1-20 µM) or DMSO for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Troubleshooting Guide: Immunofluorescence for Nuclear Foci
| Issue | Possible Cause | Suggested Solution |
| Weak or no nuclear staining | Inefficient permeabilization of the nuclear membrane. | Optimize the permeabilization step (e.g., increase Triton X-100 concentration or incubation time). |
| Poor primary antibody penetration. | Ensure adequate incubation time for the primary antibody. | |
| Low target abundance. | Use a brighter fluorophore or a signal amplification kit. | |
| High background fluorescence | Non-specific antibody binding. | Increase blocking time and use a blocking solution containing normal serum from the same species as the secondary antibody. |
| Autofluorescence of the cells. | Use a mounting medium with an anti-fade reagent. If autofluorescence is high, consider using a different fixation method. | |
| Foci are difficult to resolve | Poor image quality or out-of-focus images. | Optimize microscope settings and ensure proper focusing on the nuclear plane. |
| High density of foci leading to overlap. | Consider using a lower concentration of the compound or a shorter treatment time to induce a more quantifiable number of foci. |
Visualizations
References
Technical Support Center: NCGC00029283 & DMSO Solvent Effects
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the WRN helicase inhibitor NCGC00029283 and the common solvent, dimethyl sulfoxide (DMSO), in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN).[1][2][3] WRN is a key enzyme involved in DNA repair, recombination, and replication.[4] By inhibiting the helicase activity of WRN, this compound can interfere with these critical cellular processes.[4] This inhibitory action makes it a valuable tool for cancer research, particularly for inducing synthetic lethality in cancer cells with specific DNA repair deficiencies.[4] It has been demonstrated to block the proliferation of cell lines such as U2-OS.[1][5]
Table 1: Inhibitory Activity of this compound against RecQ Helicases
| Target Helicase | IC50 Value (μM) |
|---|---|
| WRN (Werner) | 2.3[1][2][3] |
| BLM (Bloom) | 12.5[1][2][3] |
| FANCJ (Fanconi Anemia, group J) | 3.4[1][2][3] |
Q2: What is the recommended solvent for this compound and what are its storage recommendations?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][5] The solubility in DMSO is approximately 6.94 mg/mL (20.58 mM).[1][5] For optimal solubility, warming, and ultrasonication may be required.[1][5]
Storage Recommendations for this compound Solutions:
It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Before opening a vial, allow it to equilibrate to room temperature for at least one hour.[2]
Q3: What are the general effects of DMSO on cells in culture at various concentrations?
DMSO is a universal solvent but is not biologically inert. Its effects are highly dependent on concentration, cell type, and exposure duration.[6][7] While necessary for dissolving hydrophobic compounds, its concentration must be carefully controlled. Generally, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6]
Table 2: Summary of DMSO Concentration Effects on Cell Viability
| Final DMSO Concentration | General Observed Effect |
|---|---|
| < 0.1% | May slightly enhance cell proliferation in some cell lines.[8] |
| 0.1% - 0.5% | Generally considered a safe range with minimal cytotoxic effects for most cell lines.[6][9] |
| 0.5% - 1.0% | May induce inhibitory or stimulatory effects depending on the cell type and assay; cytotoxicity becomes more apparent.[10][11] |
| > 1.0% | Significant reduction in cell viability and proliferation; induces apoptosis and cell cycle disruption.[7][11][12] |
| 3.0% - 5.0% | Strong inhibition of cell proliferation and high cytotoxicity.[8][9] |
Q4: Why is the quality and handling of my DMSO stock so important?
The quality and handling of DMSO are critical for reproducibility in cell-based assays. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[13][14]
Key Issues with Hydrated DMSO:
-
Altered Concentration: Water absorption increases the total volume of the solution, thereby decreasing the concentration of the dissolved compound (e.g., this compound).[13][14]
-
Reduced Solubility: The presence of water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation.[1][5]
-
Assay Variability: These factors can lead to significant variability in the measured biological activity and poor reproducibility of experiments.[13]
Best Practices:
-
Use newly opened, high-purity, anhydrous (or "dry") DMSO for preparing stock solutions.[1][5]
-
Aliquot DMSO into smaller, single-use volumes upon opening a new bottle.
-
Store DMSO stocks tightly sealed and in a desiccated environment.
Troubleshooting Guide
Problem: Compound Precipitation in Media
Q: My this compound solution is clear in DMSO, but it precipitates or turns cloudy immediately after I add it to the aqueous cell culture medium. How can I prevent this?
A: This is a common problem when diluting a hydrophobic compound from a DMSO stock into an aqueous buffer. The drastic change in solvent polarity causes the compound to fall out of solution.
Troubleshooting Steps:
-
Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO. Water contamination is a primary cause of precipitation.[1][13]
-
Optimize Dilution Technique: Avoid making large dilution steps directly into the media. The key is to keep the compound in a DMSO-rich environment for as long as possible.
-
Correct Method: Perform serial dilutions of your high-concentration stock in 100% DMSO to get to your intermediate concentrations. Then, add a small volume (e.g., 1-2 µL) of the appropriate DMSO stock directly to the final volume of cell culture medium, mixing quickly and thoroughly.[15]
-
Incorrect Method: Do not dilute your DMSO stock in an intermediate aqueous solution (like PBS or water) before adding it to the final media. This will almost certainly cause precipitation.[16]
-
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your culture wells is as low as possible (ideally ≤0.5%) but sufficient to maintain solubility.[15] This concentration must be kept consistent across all wells, including your vehicle control.
-
Pre-warm the Media: Adding the DMSO stock to media that is at 37°C can sometimes improve solubility.[17]
-
Include a Vehicle Control: Always treat a set of control cells with the same final concentration of DMSO used in your experimental wells. This allows you to distinguish the effect of the compound from the effect of the solvent itself.[15]
Problem: Inconsistent Results and High Variability
Q: I am observing high variability between replicate wells and inconsistent IC50 values for this compound. Could DMSO be the cause?
A: Yes, improper handling and application of DMSO is a frequent source of experimental variability.
Potential Causes & Solutions:
-
Inconsistent Final DMSO Concentration: Small pipetting errors when adding microliter volumes of stock can lead to significant differences in the final DMSO percentage.
-
Solution: Be meticulous with pipetting. If possible, prepare a larger volume of your final drug-media solution and dispense that into your replicate wells, rather than adding tiny amounts of DMSO stock to each individual well.
-
-
Unaccounted for Cytotoxicity: If your final DMSO concentration is too high, the resulting cell death can mask or alter the specific effects of this compound.
-
Solution: Perform a DMSO dose-response curve on your specific cell line to determine its tolerance limit (see protocol below). Always work below this toxic threshold.
-
-
DMSO Off-Target Effects: Even at non-toxic concentrations, DMSO can affect cellular processes and signaling pathways, which can vary between cell types.[18] This can interfere with the mechanism you are studying.
-
Solution: A robust vehicle control is essential. This helps to normalize out the baseline effects of the solvent.
-
-
Stock Solution Degradation: If your main DMSO stock has absorbed water over time, the actual concentration of your compound is lower than calculated, leading to weaker-than-expected effects.[13]
-
Solution: Use fresh or properly stored aliquots of your compound stock for each experiment.
-
Experimental Protocols
Protocol: Determining DMSO Tolerance in a Cell Line
This protocol outlines how to perform a dose-response experiment to find the maximum non-toxic concentration of DMSO for your specific cell line.
Objective: To determine the highest concentration of DMSO that does not significantly impact cell viability over the time course of your planned experiment.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the density you would use for your main experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions:
-
Prepare a 2X top concentration of DMSO in your complete cell culture medium. For example, to test a final concentration of 2%, prepare a 4% DMSO-media solution.
-
Perform serial dilutions (e.g., 1:2) of this solution in complete cell culture medium to create a range of 2X concentrations (e.g., 4%, 2%, 1%, 0.5%, 0.25%, etc.).
-
Include a "media only" control which will be your 0% DMSO reference.
-
-
Cell Treatment:
-
Remove the old media from the cells.
-
Add an equal volume of the 2X DMSO-media solutions to the wells. This will dilute them to their final 1X concentration (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%).
-
Ensure you have multiple replicate wells (e.g., 3-6) for each concentration.
-
-
Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, WST-1, or ATP-based (e.g., CellTiter-Glo®) assay.
-
Data Analysis:
-
Normalize all readings to the 0% DMSO control wells (set to 100% viability).
-
Plot the percent viability against the final DMSO concentration.
-
The highest concentration that maintains high viability (e.g., >90%) is your recommended maximum working concentration.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|714240-31-0|COA [dcchemicals.com]
- 3. This compound — TargetMol Chemicals [targetmol.com]
- 4. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
Validation & Comparative
A Comparative Guide to WRN Helicase Inhibitors: NCGC00029283 vs. MOMA-341
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two Werner (WRN) helicase inhibitors: the publicly disclosed research compound NCGC00029283 and the clinical-stage inhibitor MOMA-341. This document aims to deliver an objective overview based on available experimental data to inform research and drug development decisions in the field of precision oncology.
Introduction to WRN Helicase Inhibition
Werner syndrome ATP-dependent helicase (WRN) is a key enzyme involved in maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] The synthetic lethality observed between WRN inhibition and microsatellite instability (MSI), a hallmark of various cancers, has positioned WRN as a promising therapeutic target.[3][4] This guide focuses on comparing a well-characterized tool compound, this compound, with a leading clinical candidate, MOMA-341, to highlight their distinct profiles.
At a Glance: this compound vs. MOMA-341
| Feature | This compound | MOMA-341 |
| Development Stage | Preclinical Research Compound | Phase 1 Clinical Trial[3][5] |
| Mechanism of Action | Helicase Inhibition | Allosteric, Covalent Inhibition[6] |
| Target Selectivity | Inhibits WRN, BLM, and FANCJ helicases[7][8] | Highly Selective for WRN[3][9] |
| Potency | IC50 of 2.3 µM for WRN helicase[7][8] | Described as "highly potent"[5] |
| Cellular Activity | Blocks proliferation in U2-OS cells[7] | Induces DNA damage and cell death in MSI-H models[6] |
| In Vivo Efficacy | Data not publicly available | Demonstrates tumor regression in MSI-H xenograft models[3][9] |
Quantitative Performance Data
The following table summarizes the available quantitative data for the biochemical activity of this compound. While specific IC50 values for MOMA-341 are not publicly disclosed, preclinical data demonstrates its significant in vivo activity.
Table 1: Biochemical Activity of this compound
| Target Helicase | IC50 (µM) | Reference |
| WRN | 2.3 | [7][8][10] |
| BLM | 12.5 | [7][8][10] |
| FANCJ | 3.4 | [7][8][10] |
Table 2: Preclinical In Vivo Efficacy of MOMA-341
| Model | Dosing | Outcome | Reference |
| Colorectal Cancer Xenograft (SW48, MSI-H) | Low oral dosing | Tumor regression (tumor volumes <500 mm³ vs. ~2500 mm³ in vehicle) | [3] |
Mechanism of Action
This compound acts as a direct inhibitor of the WRN helicase's DNA unwinding activity.[1] Its inhibitory action is not specific to WRN, as it also affects other RecQ helicases like BLM and FANCJ.[7][8]
MOMA-341 employs a more sophisticated and selective mechanism. It is an allosteric, covalent inhibitor that binds to cysteine 727 on the WRN protein.[6] This covalent modification locks the helicase in an inactive conformation, leading to a highly specific and durable inhibition of its function.[3][9]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of these WRN inhibitors.
Biochemical Helicase Inhibition Assay (Radiometric)
This assay is designed to measure the direct inhibitory effect of a compound on the DNA unwinding activity of the WRN helicase.
-
Principle: A radiolabeled forked DNA substrate is incubated with the WRN helicase in the presence of the test compound. The unwinding of the duplex DNA by the helicase separates the radiolabeled strand, which can be resolved and quantified by polyacrylamide gel electrophoresis.
-
Protocol Outline:
-
Prepare reaction buffer containing ATP.
-
Add the test compound at various concentrations (e.g., 0.5–100 µM) or DMSO as a control.
-
Introduce purified full-length WRN protein and incubate to allow for binding.
-
Initiate the helicase reaction by adding the radiolabeled forked DNA substrate.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction with a stop dye solution containing EDTA.
-
Separate the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize and quantify the unwound DNA substrate using autoradiography to determine the IC50 value.[11]
-
Cell Proliferation Assay (WST-1)
This colorimetric assay assesses the impact of a WRN inhibitor on the proliferation of cancer cell lines.
-
Principle: The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to produce a soluble formazan salt. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., U2-OS) in 96-well plates and allow them to adhere.
-
Treat the cells with the WRN inhibitor at a range of concentrations or DMSO as a control.
-
Incubate the plates for a specified duration (e.g., 24-72 hours).
-
Add WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance of the formazan product at 450 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.[11][12]
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a WRN inhibitor in a living organism.
-
Principle: Human cancer cells, typically with a specific genetic background like MSI-H (e.g., SW48), are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the WRN inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Implant a suspension of human cancer cells (e.g., 5 x 10^6 SW48 cells) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the WRN inhibitor (e.g., MOMA-341 via oral gavage) or vehicle according to a defined schedule and dosage.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specific size.
-
Analyze the data to determine tumor growth inhibition, regression, and any potential toxicity.[3][13]
-
Visualizing the Landscape of WRN Inhibition
WRN Signaling and Repair Pathway
The WRN protein is a central player in the intricate network of DNA damage response and repair. The following diagram illustrates its key interactions and the points of intervention for inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Moma’s WRN inhibitor causes preclinical tumor regression | BioWorld [bioworld.com]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. momatx.com [momatx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound — TargetMol Chemicals [targetmol.com]
- 9. Discovery of MOMA-341, a chemically distinct, potent and selective covalent inhibitor of Werner Syndrome Helicase (WRN) - American Chemical Society [acs.digitellinc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell proliferation assay [bio-protocol.org]
- 13. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
A Head-to-Head Comparison of WRN Helicase Inhibitors in MSI-H Cancer Models: NCGC00029283 vs. GSK_WRN4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two Werner syndrome helicase (WRN) inhibitors, NCGC00029283 and GSK_WRN4, in the context of Microsatellite Instability-High (MSI-H) cancer models. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
The inhibition of WRN helicase has emerged as a promising synthetic lethal strategy for treating MSI-H cancers.[1][2][3][4][5] These cancers, characterized by a deficient DNA mismatch repair (dMMR) system, exhibit a high degree of microsatellite instability and are particularly dependent on WRN for survival.[2][3] This guide focuses on a comparative analysis of two notable WRN inhibitors.
Overview of Compared Products
GSK_WRN4 is a potent and selective, covalent inhibitor of WRN helicase.[6] Extensive preclinical data has demonstrated its efficacy and selectivity in MSI-H cancer models.[2][6]
This compound is another identified inhibitor of WRN helicase.[7] However, based on publicly available information, its activity and efficacy specifically within MSI-H cancer models have not been extensively reported.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and GSK_WRN4. It is important to note the limited availability of data for this compound in the specific context of MSI-H cancer models.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 / pIC50 | Reference |
| This compound | WRN Helicase | Not Specified | IC50: 2.3 µM | [7] |
| GSK_WRN4 | WRN Helicase | Not Specified | pIC50: 7.6 | [6] |
Table 2: In Vitro Cellular Activity in MSI-H Cancer Cell Lines
| Compound | Cell Line | MSI Status | Assay Type | Endpoint | Result | Reference |
| This compound | Data not available | MSI-H | - | - | - | - |
| GSK_WRN4 | SW48 | MSI-H | Cell Viability | Dose-dependent inhibition | Preferential inhibition of MSI-H cells | [2] |
| GSK_WRN4 | HCT116 | MSI-H | Cell Viability | Dose-dependent inhibition | Preferential inhibition of MSI-H cells | [2] |
| GSK_WRN4 | KM12 | MSI-H | Cell Viability | Dose-dependent inhibition | Preferential inhibition of MSI-H cells | [2] |
Table 3: In Vivo Efficacy in MSI-H Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | Data not available | - | - | - |
| GSK_WRN4 | SW48 (MSI-H) | Oral delivery | Dose-dependent tumor growth inhibition | [2] |
Mechanism of Action in MSI-H Cancers
WRN helicase plays a critical role in resolving complex DNA structures that arise during replication, particularly at repetitive sequences like microsatellites.[8][9] In MSI-H cancer cells, the accumulation of mutations in microsatellites leads to the formation of secondary DNA structures. WRN is essential for resolving these structures and preventing replication fork collapse and subsequent DNA double-strand breaks.[8][9]
Inhibition of WRN's helicase activity in MSI-H cells leads to the accumulation of unresolved DNA structures, replication stress, and ultimately, catastrophic DNA damage and cell death.[2][9] This selective vulnerability makes WRN an attractive therapeutic target in this patient population.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of WRN inhibition in MSI-H cancers and a typical experimental workflow for evaluating WRN inhibitors.
Caption: WRN inhibition in MSI-H cancer cells.
Caption: Workflow for WRN inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of WRN inhibitors.
In Vitro Cell Viability Assay (Representative Protocol)
-
Cell Culture: MSI-H (e.g., SW48, HCT116) and microsatellite stable (MSS) cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the WRN inhibitor (e.g., GSK_WRN4) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated to determine the concentration of the inhibitor required to inhibit cell growth by 50%.
In Vivo Xenograft Study (Representative Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of human tumor xenografts.
-
Cell Implantation: A suspension of MSI-H cancer cells (e.g., SW48) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The WRN inhibitor (e.g., GSK_WRN4) is administered orally at various doses, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The available evidence strongly supports the therapeutic potential of targeting WRN helicase in MSI-H cancers. GSK_WRN4 has demonstrated significant and selective preclinical activity in this context, with a clear mechanism of action leading to DNA damage and apoptosis in MSI-H cells. While this compound is a known WRN inhibitor, its efficacy in MSI-H cancer models remains to be publicly detailed. Further studies are warranted to fully elucidate the comparative efficacy of this compound and other WRN inhibitors to advance the development of this promising class of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elifesciences.org [elifesciences.org]
- 6. iris.unito.it [iris.unito.it]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WRN Helicase Inhibitors: NCGC00029283 vs. VVD-214
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers with microsatellite instability (MSI), a condition characterized by a deficient DNA mismatch repair system. This guide provides a detailed comparison of two prominent WRN inhibitors, NCGC00029283 and VVD-214, summarizing their efficacy, mechanisms of action, and available experimental data to inform research and development efforts in this promising area of oncology.
At a Glance: Key Differences
| Feature | This compound | VVD-214 |
| Inhibitor Type | Small molecule inhibitor | Covalent, allosteric inhibitor |
| Potency (IC50) | 2.3 μM for WRN helicase | Potent, with demonstrated in vivo tumor regression |
| Selectivity | Also inhibits BLM (IC50 = 12.5 μM) and FANCJ (IC50 = 3.4 μM) | Highly selective for MSI-high cancer cells |
| Development Stage | Preclinical | Clinical (Phase I) |
| Mechanism | Inhibition of WRN helicase activity | Covalently engages Cysteine 727, inhibiting ATP hydrolysis and helicase activity |
Efficacy and Potency
This compound
This compound is a small molecule inhibitor of the Werner syndrome helicase-nuclease (WRN). In biochemical assays, it has demonstrated potent inhibition of WRN helicase activity with an IC50 value of 2.3 μM.[1][2] However, it also exhibits inhibitory activity against other RecQ helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ), with IC50 values of 12.5 μM and 3.4 μM, respectively.[1][2] In cell-based assays, this compound has been shown to effectively block the proliferation of the U2-OS osteosarcoma cell line.[2]
VVD-214
VVD-214 is a clinical-stage, first-in-class covalent allosteric inhibitor of WRN helicase.[3][4] It demonstrates a synthetic lethal interaction, being particularly effective in cancer cells with high microsatellite instability (MSI-H).[3][5] VVD-214 covalently binds to cysteine 727 in an allosteric pocket of the WRN helicase.[3][6] This binding is nucleotide-cooperative and effectively locks the helicase in a conformation that prevents its essential activity, leading to an accumulation of DNA double-strand breaks and subsequent cell death in MSI-H cancer cells.[3][6] Preclinical studies have shown that VVD-214 leads to robust tumor regression in multiple MSI-high colorectal cancer cell line and patient-derived xenograft models.[3][5] Early results from a first-in-human Phase I trial have indicated that VVD-214 is well-tolerated and shows promising signs of clinical activity in patients with advanced solid tumors exhibiting MSI or deficient mismatch repair (dMMR).[4]
Mechanism of Action
The distinct mechanisms of action of these two inhibitors are crucial for understanding their potential therapeutic applications and for designing future experiments.
Figure 1. Comparative mechanisms of action for this compound and VVD-214 in WRN inhibition.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing findings. Below are summaries of key methodologies used in the characterization of these inhibitors.
WRN Helicase Inhibition Assay (for this compound)
A high-throughput screen was utilized to identify inhibitors of the WRN helicase domain fragment (GST-WRN500-946).[7]
Figure 2. High-throughput screening workflow for identifying WRN helicase inhibitors.
Protocol Details:
-
Compound Plating: A library of approximately 350,000 compounds was plated in 384-well plates.[7]
-
Enzyme and Substrate: A GST-tagged WRN helicase fragment (20 nM) and a forked DNA substrate (FORKF, 100 nM) were used.[7]
-
Reaction and Detection: The unwinding of the DNA substrate by the helicase leads to a change in fluorescence, which was measured to quantify enzyme activity.
-
Confirmation: Active compounds were re-tested in a confirmatory screen to validate their inhibitory effects.[7]
Chemoproteomics-based Inhibitor Discovery (for VVD-214)
The discovery of VVD-214 was enabled by a chemoproteomics platform to identify covalent inhibitors that bind to specific cysteine residues on target proteins.[3][8]
Figure 3. General workflow for chemoproteomics-based discovery of covalent inhibitors.
Protocol Details:
-
Cell Treatment: Live cells or cell lysates are treated with the covalent inhibitor library.
-
Probe Labeling: Unbound cysteine residues are labeled with a reactive probe.
-
Mass Spectrometry: Proteins are digested, and probe-labeled peptides are enriched and analyzed by mass spectrometry to identify the specific cysteine residues that are bound by the inhibitor.[8]
-
Target Engagement: The degree of inhibitor binding is quantified to determine the target engagement (TE50) value.[8]
Conclusion
This compound and VVD-214 represent two distinct approaches to WRN inhibition. This compound is a valuable preclinical tool for studying the effects of WRN inhibition, though its off-target effects on other RecQ helicases should be considered. VVD-214, with its high selectivity for MSI-H cancers and promising early clinical data, represents a significant step towards a targeted therapy for this patient population. The covalent and allosteric mechanism of VVD-214 may offer advantages in terms of durability and potency. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of targeting WRN in MSI cancers.
References
- 1. This compound — TargetMol Chemicals [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. vividion.com [vividion.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Published WRN Helicase Inhibitors, Featuring NCGC00029283
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a promising therapeutic target, particularly in cancers exhibiting microsatellite instability (MSI). This guide provides a comprehensive head-to-head comparison of the publicly disclosed WRN inhibitor, NCGC00029283, and other notable published WRN inhibitors. The following sections detail their biochemical potency, cellular activity, and mechanisms of action, supported by experimental data and protocols.
Data Presentation: Quantitative Comparison of WRN Inhibitors
The following tables summarize the biochemical and cellular activities of various published WRN inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between different studies.
Table 1: Biochemical Potency and Selectivity of WRN Inhibitors
| Inhibitor | WRN IC50 | BLM IC50 | FANCJ IC50 | Other RecQ Helicases Inhibited | Mechanism of Action |
| This compound | 2.3 µM[1] | 12.5 µM[1] | 3.4 µM[1] | - | Helicase Inhibition |
| HRO761 | 50 nM[2] / 100 nM (ATPase)[3][4] | Selective over other RecQ helicases[5] | Selective over other RecQ helicases | Selective over RecQ1, RecQ5, BLM[6] | Allosteric, locks WRN in an inactive conformation[5][7][8] |
| VVD-133214 | 0.14 - 7.65 µM (construct dependent)[9] | Selective over BLM[9] | - | - | Covalent allosteric, stabilizes an inactive conformation[10][11] |
| GSK_WRN3 | pIC50 = 8.6[6][12] | Selective over RecQ5, RecQ1, BLM[6] | - | - | Covalent, targets Cys727[6] |
| GSK_WRN4 | pIC50 = 7.6[13][14] | - | - | - | Covalent, targets Cys727[13] |
| NSC 19630 | ~20 µM[15] | Not inhibited | Not inhibited | RECQ1, RecQ, UvrD, DnaB not inhibited[16] | Helicase Inhibition |
| NSC 617145 | 230 nM[17] / 250 nM[18] | Not significantly inhibited | Not significantly inhibited | ChlR1, RecQ, UvrD not significantly inhibited; modest inhibition of RECQ1[17] | ATPase and Helicase Inhibition[17] |
Table 2: Cellular Activity of WRN Inhibitors
| Inhibitor | Cell Line(s) | Effect | GI50/IC50 | Notes |
| This compound | U2-OS | Blocks cell proliferation[1] | - | - |
| HRO761 | SW48 (MSI) | Inhibits cell proliferation | 40 nM[4] / 50 nM[3] | Selective for MSI cells[4][7] |
| DLD1 WRN-KO | No effect | >10 µM[3] | Demonstrates on-target activity | |
| VVD-133214 | MSI-H cell lines | Induces double-stranded DNA breaks, nuclear swelling, and cell death[2] | - | Selective for MSI-H cells[10][19] |
| GSK_WRN3 | MSI cancer cell lines | Inhibits cell growth, induces DNA damage and cell cycle arrest[12] | - | Selectively degrades WRN in MSI cells[6] |
| GSK_WRN4 | SW48 (MSI) | Preferentially inhibits growth[13] | - | Spares MSS models like SW620[13] |
| NSC 19630 | HeLa | Inhibits cell proliferation[20] | 3 µM (95% inhibition after 2 days)[20] | Induces S-phase arrest and apoptosis[16][21] |
| NSC 617145 | HeLa | Inhibits cell proliferation | 0.75-3 µM[17] | Induces WRN degradation[17] |
| FA-D2-/- | Synergizes with Mitomycin C to inhibit proliferation[17] | 0.125 µM[17] | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of published findings. Below are representative protocols for biochemical and cellular assays used to characterize WRN inhibitors.
Biochemical Assay: Radiometric Helicase Assay
This assay directly measures the DNA unwinding activity of the WRN helicase.
-
Reaction Setup: Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 2.5 µg/ml calf thymus DNA).
-
Inhibitor Incubation: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction buffer. A DMSO control should be included.
-
Enzyme Addition: Add purified full-length WRN protein to the reaction mixture and incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding a radiolabeled forked DNA substrate (FORKR) and ATP (final concentration, e.g., 2 mM).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).
-
Quenching: Stop the reaction by adding a stop dye containing EDTA, glycerol, and tracking dyes.
-
Analysis: Separate the unwound single-stranded DNA from the double-stranded substrate using polyacrylamide gel electrophoresis (PAGE). Visualize the radiolabeled DNA using a phosphorimager and quantify the percentage of unwound substrate to determine the IC50 value of the inhibitor.[14]
Cellular Assay: Cell Proliferation (WST-1) Assay
This assay assesses the effect of WRN inhibitors on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., U2-OS) in a 96-well plate at a predetermined density (e.g., 35,000 cells/mL) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor (e.g., this compound) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified duration (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Reagent Addition: Add WST-1 cell proliferation reagent to each well and incubate for a further 2-4 hours. The viable cells will cleave the tetrazolium salt WST-1 to formazan.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at 450 nm.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control wells to determine the percentage of cell proliferation inhibition and calculate the GI50 or IC50 value.[22][23]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to WRN function and its inhibition.
Caption: WRN's role in DNA damage response and its inhibition.
Caption: Workflow for WRN inhibitor discovery and characterization.
References
- 1. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. VVD-133214 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Chemistry of Helicase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WRN Helicase Inhibitor, NSC 19630 [sigmaaldrich.com]
- 16. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. NSC 617145 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. WRN-targeted therapy using inhibitors NSC 19630 and NSC 617145 induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating WRN Helicase Inhibition: A Comparative Guide to Orthogonal Assays for NCGC00029283
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NCGC00029283's Performance with Alternative Werner Syndrome (WRN) Helicase Inhibitors Supported by Experimental Data.
The small molecule this compound has been identified as an inhibitor of the Werner syndrome (WRN) helicase, a critical enzyme in DNA repair and the maintenance of genomic stability.[1][2] This guide provides a framework for validating its helicase inhibition activity through a series of orthogonal assays, comparing its performance with other known WRN inhibitors where data is available. The presented methodologies and data are intended to assist researchers in the comprehensive evaluation of this and similar compounds.
Biochemical and Cellular Inhibition Profile of this compound
This compound demonstrates inhibitory activity against the helicase function of WRN with a reported IC50 of 2.3 µM in biochemical assays.[1] Further characterization has shown it also inhibits other RecQ helicases, namely BLM (IC50 = 12.5 µM) and FANCJ (IC50 = 3.4 µM).[1] In cellular assays, this compound has been shown to effectively block the proliferation of U2-OS osteosarcoma cells.[1]
Comparison with Alternative WRN Helicase Inhibitors
A new generation of more potent and selective WRN helicase inhibitors has emerged, including covalent inhibitors from GlaxoSmithKline (GSK_WRN2, GSK_WRN3, and GSK_WRN4) and other compounds like HRO761 and VVD-133214.[3][4][5] These newer compounds offer a benchmark against which the activity of this compound can be compared. While direct head-to-head studies are limited, the available data allows for a comparative overview.
| Inhibitor | WRN Helicase IC50 (Biochemical) | Cellular Activity | Reference |
| This compound | 2.3 µM | Blocks proliferation in U2-OS cells | [1] |
| GSK_WRN3 | pIC50 = 8.6 | Selectively suppresses MSI model growth | [5] |
| GSK_WRN4 | pIC50 = 7.6 | Selectively suppresses MSI model growth | [5] |
| HRO761 | Not specified | Pronounced anti-neoplastic effect in some MSI-H cell lines | [4] |
| VVD-133214 | Not specified | Pronounced anti-neoplastic effect in some MSI-H cell lines | [4] |
Orthogonal Assays for Validating Helicase Inhibition
To rigorously validate the mechanism of action of a putative helicase inhibitor like this compound, a series of orthogonal assays are essential. These assays should probe different aspects of the enzyme's function and the cellular consequences of its inhibition.
Biochemical Assays
These in vitro assays directly measure the effect of the inhibitor on the helicase's enzymatic activities.
-
Helicase Unwinding Assay: This assay directly measures the separation of a DNA duplex. A common method utilizes a fluorescently labeled DNA substrate where the fluorescence is quenched when the DNA is in a double-stranded state. Unwinding by the helicase separates the strands, leading to an increase in fluorescence.[6]
-
ATPase Assay: Helicase activity is coupled to ATP hydrolysis. Measuring the rate of ATP hydrolysis in the presence of the inhibitor provides an independent confirmation of its effect on the enzyme's motor function.[6]
Cellular Assays
These assays assess the effects of the inhibitor in a biological context, providing insights into its cellular permeability, target engagement, and downstream functional consequences.
-
Cell Proliferation Assay: Inhibition of a key DNA repair enzyme like WRN is expected to impact cell viability, particularly in cancer cells that are more reliant on specific DNA repair pathways. Assays such as the Sulforhodamine B (SRB) assay can be used to quantify cell proliferation.
-
DNA Damage Response Assays:
-
γ-H2AX Immunofluorescence: Phosphorylation of histone H2AX (γ-H2AX) is an early marker of DNA double-strand breaks. An increase in γ-H2AX foci in cells treated with the inhibitor indicates the induction of DNA damage, a likely consequence of helicase inhibition.[7][8]
-
Comet Assay (Single-Cell Gel Electrophoresis): This technique directly visualizes DNA damage in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[9][10]
-
Experimental Protocols
Protocol 1: Fluorescence-Based Helicase Unwinding Assay
Objective: To measure the inhibition of WRN helicase-catalyzed DNA unwinding by this compound and comparator compounds.
Materials:
-
Purified recombinant human WRN protein
-
Fluorescently labeled forked duplex DNA substrate (e.g., with a 5'-TAMRA and a 3'-BHQ2 quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution
-
This compound and other test inhibitors dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
In each well of the 384-well plate, add the assay buffer, DNA substrate (final concentration ~10 nM), and the inhibitor to the desired final concentration.
-
Add purified WRN protein (final concentration ~1 nM) to initiate the reaction.
-
Immediately before reading, add ATP to a final concentration of 2 mM.
-
Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 555 nm/585 nm for TAMRA) using a plate reader.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration.
Protocol 2: γ-H2AX Immunofluorescence Assay
Objective: To quantify the induction of DNA double-strand breaks in cells treated with this compound.
Materials:
-
Human cancer cell line (e.g., U2-OS or a microsatellite unstable line like HCT-116)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% BSA in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a positive control (e.g., etoposide) for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Visualizing the Molecular Context
To better understand the mechanism of action of WRN inhibitors, it is helpful to visualize the relevant biological pathways and experimental workflows.
Figure 1: Simplified WRN signaling pathway in response to DNA damage.
Figure 2: Workflow for orthogonal validation of this compound.
Figure 3: Logical flow for validating this compound as a WRN inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. doaj.org [doaj.org]
- 7. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput evaluation of novel WRN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NCGC00029283: A Comparative Guide to its Helicase Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of NCGC00029283 against a panel of human helicases, placing its performance in context with other known helicase inhibitors. Experimental data is presented to facilitate objective evaluation, and detailed protocols are provided to ensure reproducibility.
This compound has been identified as an inhibitor of the Werner syndrome helicase (WRN), a critical enzyme involved in DNA repair and maintenance of genomic stability.[1][2][3][4] However, its activity against other related helicases is a key determinant of its potential as a specific molecular probe or therapeutic agent. This guide delves into the inhibitory profile of this compound and compares it with other compounds targeting helicases.
Comparative Inhibitory Activity
The inhibitory potency of this compound and other selected helicase inhibitors against various human RecQ helicases is summarized in the table below. The data, presented as IC50 values, quantifies the concentration of the inhibitor required to reduce the helicase's enzymatic activity by half. A lower IC50 value indicates a higher potency.
| Compound | WRN IC50 (µM) | BLM IC50 (µM) | FANCJ IC50 (µM) | RECQ1 IC50 (µM) | Selectivity Notes |
| This compound | 2.3 [1][2][4] | 12.5 [1][2][4] | 3.4 [1][2][4] | - | Shows inhibitory activity against multiple helicases, with highest potency for WRN. |
| NSC 19630 | ~20 | No significant inhibition | No significant inhibition | No significant inhibition at 50 µM | Demonstrates specificity for WRN over other tested RecQ helicases.[5] |
| ML216 | Inhibits | 1.8 | - | - | Primarily a BLM inhibitor with known cross-reactivity against WRN.[3][6] |
| NSC 617145 | 0.23 | >25 | >25 | >25 | Selective for WRN over BLM, FANCJ, ChlR1, RecQ, and UvrD helicases.[4] |
Experimental Workflow for Helicase Inhibitor Profiling
The following diagram illustrates a typical workflow for identifying and characterizing small molecule inhibitors of helicases, from initial high-throughput screening to detailed cross-reactivity profiling.
Caption: Workflow for helicase inhibitor discovery and characterization.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are protocols for key experiments cited in the comparison.
Radiometric Helicase Inhibition Assay
This assay is a common method to directly measure the unwinding of a radiolabeled DNA substrate by a helicase.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT, and 100 µg/ml BSA).
-
Add the test compound (e.g., this compound dissolved in DMSO) or DMSO as a vehicle control to the reaction buffer. Final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
Add the purified recombinant helicase (e.g., WRN, BLM, or FANCJ) to the mixture and incubate at room temperature for 15 minutes to allow for inhibitor binding.[7]
2. Initiation of Helicase Reaction:
-
Prepare a radiolabeled DNA substrate, such as a forked duplex, by annealing a 32P-labeled oligonucleotide to a longer, unlabeled complementary strand.
-
Initiate the helicase reaction by adding the radiolabeled DNA substrate (e.g., 0.5 nM final concentration) and ATP (e.g., 2 mM final concentration) to the reaction mixture.[7]
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).[7]
3. Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing EDTA (to chelate Mg2+), a loading dye (e.g., bromophenol blue and xylene cyanol), and a high percentage of glycerol.[7]
-
Resolve the reaction products (unwound single-stranded DNA and remaining double-stranded DNA substrate) on a non-denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA using autoradiography and quantify the percentage of unwound substrate to determine the helicase activity and the inhibitory effect of the compound.
ATPase Assay
Helicases utilize the energy from ATP hydrolysis to unwind DNA. Therefore, measuring ATPase activity provides an alternative method to assess helicase function and inhibition.
1. Reaction Setup:
-
Prepare a reaction buffer similar to the helicase assay buffer, containing Mg2+ and a DNA effector.
-
Add the helicase enzyme and the test compound to the buffer and pre-incubate.
-
Initiate the reaction by adding [γ-32P]ATP.
2. Reaction and Quenching:
-
Incubate the reaction at the optimal temperature for the helicase.
-
Stop the reaction by adding EDTA.
3. Analysis:
-
Separate the reaction products (ADP and unhydrolyzed ATP) using thin-layer chromatography (TLC).[5]
-
Visualize and quantify the amount of hydrolyzed ATP to determine the ATPase activity.
DNA Binding Assay (Thiazole Orange Displacement)
This assay is used to determine if a compound inhibits helicase activity by binding to the DNA substrate rather than the enzyme itself, which would indicate non-specific inhibition.[5]
1. Preparation:
-
Prepare a solution of the DNA substrate (e.g., a forked duplex) in the helicase reaction buffer.
-
Add Thiazole Orange (TO), a fluorescent dye that intercalates into DNA and fluoresces upon binding.
-
Incubate to allow for dye-DNA binding to reach equilibrium.
2. Compound Addition:
-
Add increasing concentrations of the test compound or a known DNA intercalator (positive control) to the DNA-TO mixture.
3. Measurement:
-
Measure the fluorescence of the solution. If the compound binds to the DNA, it will displace the Thiazole Orange, leading to a decrease in fluorescence.[5]
By employing these standardized assays, researchers can systematically evaluate the potency and selectivity of novel helicase inhibitors like this compound, contributing to the development of more specific tools for research and potential therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. wrn helicase — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
Comparative Analysis of NCGC00029283 and NSC 19630 in DNA Damage Response
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of two small molecule inhibitors, NCGC00029283 and NSC 19630, with a focus on their roles in the DNA damage response (DDR). Both compounds are identified as inhibitors of the Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability. While both molecules show promise in cancer research through the inhibition of this critical DNA repair protein, the extent of their characterization in the context of the DNA damage response differs significantly based on currently available data.
NSC 19630 has been extensively studied, demonstrating its ability to induce S-phase cell cycle delay, promote the formation of DNA double-strand breaks (DSBs) as evidenced by γ-H2AX foci, and trigger apoptosis in a WRN-dependent manner. In contrast, detailed experimental data on the specific effects of this compound on these cellular DNA damage response pathways are not as readily available in the public domain. This guide summarizes the existing quantitative data, provides detailed experimental protocols for key assays, and presents signaling pathway and workflow diagrams to facilitate a clearer understanding of these two compounds.
Comparative Data Summary
The following tables provide a side-by-side comparison of the known biochemical and cellular effects of this compound and NSC 19630. It is important to note the absence of publicly available data for this compound in several key areas of the DNA damage response.
Table 1: Biochemical Activity and Specificity
| Parameter | This compound | NSC 19630 |
| Primary Target | Werner syndrome helicase (WRN) | Werner syndrome helicase (WRN) |
| WRN Helicase IC50 | 2.3 µM[1] | ~20 µM[2] |
| Other Helicase Targets | BLM (IC50 = 12.5 µM), FANCJ (IC50 = 3.4 µM)[1] | Does not significantly inhibit BLM, FANCJ, RECQ1, RecQ, UvrD, or DnaB[2] |
| Effect on WRN ATPase | Not reported | Modest inhibition[2] |
| Effect on WRN Exonuclease | Not reported | Minimally affected[2] |
Table 2: Cellular Effects in DNA Damage Response
| Cellular Endpoint | This compound | NSC 19630 |
| Cell Proliferation | Effectively blocks cell proliferation in U2-OS cells[1] | Inhibits proliferation of HeLa and U2OS cells[2][3] |
| Induction of γ-H2AX foci | Data not available | Induces γ-H2AX foci in a WRN-dependent manner[2] |
| Cell Cycle Arrest | Data not available | Induces S-phase delay in a WRN-dependent manner[2] |
| Induction of Apoptosis | Data not available | Induces apoptosis in a WRN-dependent manner[2] |
| Sensitization to other agents | Data not available | Sensitizes cancer cells to PARP inhibitors and topotecan[2] |
Detailed Effects of NSC 19630 on DNA Damage Response
NSC 19630 has been shown to phenocopy the effects of WRN depletion in cancer cells, leading to a robust DNA damage response.
-
Induction of DNA Double-Strand Breaks: Treatment of cells with NSC 19630 leads to a significant increase in the formation of γ-H2AX foci, a well-established marker for DNA double-strand breaks. This effect is dependent on the presence of WRN, as cells with depleted WRN do not show a similar increase in γ-H2AX foci upon treatment[2].
-
Cell Cycle Progression: Inhibition of WRN by NSC 19630 causes a delay in the S-phase of the cell cycle. This is consistent with the role of WRN in resolving stalled replication forks. The accumulation of these stalled forks due to WRN inhibition likely contributes to the observed increase in DNA damage[2].
-
Apoptosis: By inducing significant DNA damage and cell cycle arrest, NSC 19630 ultimately triggers programmed cell death, or apoptosis. This apoptotic response is also WRN-dependent, highlighting the critical role of WRN in the survival of certain cancer cells[2].
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of these compounds are provided below.
Helicase Activity Assay
This assay measures the ability of a compound to inhibit the DNA unwinding activity of the WRN helicase.
-
Principle: A radiolabeled or fluorescently labeled forked DNA duplex substrate is incubated with purified WRN protein in the presence of ATP. The helicase unwinds the duplex, releasing a single-stranded DNA product. The products are separated by polyacrylamide gel electrophoresis (PAGE) and quantified.
-
Protocol:
-
Prepare reaction mixtures containing reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 4 mM MgCl2, 5 mM DTT, and 100 µg/ml BSA), 2 mM ATP, and the desired concentration of the inhibitor (this compound or NSC 19630) or DMSO as a vehicle control.
-
Add purified recombinant WRN protein to the reaction mixtures and incubate for 10 minutes on ice.
-
Initiate the reaction by adding the radiolabeled or fluorescently labeled forked DNA substrate.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding a stop buffer containing SDS, EDTA, and a loading dye.
-
Separate the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize the DNA bands using autoradiography or fluorescence imaging and quantify the percentage of unwound substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces helicase activity by 50%.
-
Cell Proliferation Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is quantified by measuring the absorbance at a specific wavelength.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, NSC 19630, or DMSO as a control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
-
γ-H2AX Immunofluorescence Assay
This assay is used to visualize and quantify the formation of DNA double-strand breaks within individual cells.
-
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX). A fluorescently labeled secondary antibody is then used to detect the primary antibody. The resulting fluorescent foci, which mark the sites of DSBs, are visualized and counted using fluorescence microscopy.
-
Protocol:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the desired concentration of the inhibitor or control for a specific duration.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to label early apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cells with the inhibitor or control for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by WRN inhibitors and a typical experimental workflow for their characterization.
Caption: WRN Inhibition Pathway in DNA Damage Response.
Caption: Experimental Workflow for WRN Inhibitor Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) | PLOS One [journals.plos.org]
Benchmarking the Selectivity of NCGC00029283 for WRN Helicase Over Other Human Helicases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of the small molecule inhibitor NCGC00029283 against the human Werner syndrome (WRN) helicase and other related human DNA helicases. The data presented herein is intended to assist researchers in evaluating the selectivity profile of this compound for basic research and potential therapeutic development.
Executive Summary
This compound is an inhibitor of the Werner syndrome helicase-nuclease (WRN) with demonstrated activity in the low micromolar range.[1][2][3][4] This guide summarizes the available quantitative data on its inhibitory potency against WRN in comparison to Bloom syndrome (BLM) and Fanconi anemia group J (FANCJ) helicases, providing a benchmark for its selectivity. Detailed experimental methodologies for helicase inhibition assays are also provided to enable replication and further investigation.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) against purified human helicase enzymes. The following table summarizes the reported IC50 values.
| Helicase Target | IC50 (µM) |
| WRN | 2.3[1][2][3][4] |
| BLM | 12.5[1][2][3][4] |
| FANCJ | 3.4[1][2][3][4] |
Selectivity Ratios:
-
BLM / WRN: 5.4-fold
-
FANCJ / WRN: 1.5-fold
These data indicate that this compound is most potent against WRN helicase, exhibiting a 5.4-fold greater selectivity for WRN over BLM and a 1.5-fold selectivity over FANCJ.
Experimental Protocols
The following protocols describe the general methodologies used to determine the inhibitory activity of compounds against helicase activity.
Radiometric Helicase Assay
This assay measures the unwinding of a radiolabeled DNA substrate by the helicase enzyme.
Materials:
-
Enzymes: Purified full-length human WRN, BLM, or FANCJ helicase.
-
DNA Substrate: Forked duplex DNA substrate with a 3'-overhang, radiolabeled at the 5'-end of one strand.
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 5 mM DTT, 0.1 mg/ml BSA, and 2 mM ATP.
-
Inhibitor: this compound dissolved in DMSO.
-
Stop Solution: 0.3% SDS, 30 mM EDTA, 6% glycerol, 0.1% bromophenol blue, and 0.1% xylene cyanol.
-
Wash Buffer: 20 mM Tris-HCl (pH 7.5) and 200 mM NaCl.
Procedure:
-
Prepare reaction mixtures containing reaction buffer, 1 nM of the helicase enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixtures at room temperature for 15 minutes.
-
Initiate the reaction by adding the radiolabeled forked duplex DNA substrate to a final concentration of 0.5 nM.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding an equal volume of stop solution.
-
Resolve the unwound single-stranded DNA from the duplex substrate by polyacrylamide gel electrophoresis (PAGE) on a non-denaturing gel.
-
Visualize the radiolabeled DNA using autoradiography.
-
Quantify the percentage of unwound substrate for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence-Based Helicase Assay (Alternative Method)
This high-throughput assay format utilizes a fluorescently labeled DNA substrate.
Materials:
-
Enzymes: Purified human helicase (WRN, BLM, FANCJ).
-
DNA Substrate: A forked DNA duplex with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ2) on the complementary strand in close proximity.
-
Reaction Buffer: Similar to the radiometric assay.
-
Inhibitor: this compound in DMSO.
Procedure:
-
Dispense the reaction buffer containing the helicase enzyme into a multi-well plate.
-
Add varying concentrations of this compound or DMSO.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate and ATP.
-
Monitor the increase in fluorescence in real-time using a fluorescence plate reader. Helicase activity separates the strands, leading to a decrease in quenching and an increase in fluorescence.
-
Calculate the initial reaction velocities from the fluorescence kinetic data.
-
Determine the IC50 value as described in the radiometric assay protocol.
Mandatory Visualizations
Experimental Workflow for Helicase Inhibition Assay
Caption: Workflow for determining helicase inhibition.
Signaling Pathway: WRN's Role in Non-Homologous End Joining (NHEJ)
WRN helicase plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[5][6][7][8][9][10][11][12] It is recruited to the site of the DSB and, in conjunction with other factors, promotes the accurate classical NHEJ (c-NHEJ) pathway while suppressing the error-prone alternative NHEJ (alt-NHEJ) pathway.[5][6][7][9][10]
Caption: WRN's role in promoting c-NHEJ.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. wrn helicase — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. oaepublish.com [oaepublish.com]
- 7. CDK2 phosphorylation of Werner protein (WRN) contributes to WRN’s DNA double‐strand break repair pathway choice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WRN regulates pathway choice between classical and alternative non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WRN regulates pathway choice between classical and alternative non-homologous end joining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
Confirming the Synthetic Lethal Interaction of NCGC00029283 in Specific Genetic Backgrounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Werner syndrome helicase (WRN) inhibitor, NCGC00029283, and its synthetic lethal interaction in cancer cells with specific genetic backgrounds, particularly those with microsatellite instability (MSI). The performance of this compound is compared with other notable WRN inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to Synthetic Lethality and WRN Inhibition
Synthetic lethality is a promising therapeutic strategy in oncology where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is not lethal.[1][2][3] This approach can be exploited to selectively target cancer cells that have lost a tumor suppressor gene.
A key example of this is the synthetic lethal relationship between defects in the DNA mismatch repair (MMR) system and the inhibition of the WRN helicase.[1][2] Cancers with deficient MMR (dMMR) exhibit microsatellite instability (MSI), a hypermutable state.[1] These MSI cancer cells become critically dependent on the WRN helicase for survival.[4][5] Inhibition of WRN's helicase activity in MSI cells leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[4][5] In contrast, microsatellite stable (MSS) cells, with functional MMR, are largely unaffected by WRN inhibition.[4][5]
This compound is a small molecule inhibitor of the WRN helicase.[6] This guide evaluates its efficacy and compares it to other WRN inhibitors in the context of this synthetic lethal interaction.
Comparative Analysis of WRN Inhibitors
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of various WRN inhibitors in MSI and MSS cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target | IC50 in MSI Cell Lines (µM) | IC50 in MSS Cell Lines (µM) | Key Findings |
| This compound | WRN Helicase | Data not widely available in MSI-specific panels | Data not widely available in MSS-specific panels | Identified as a WRN helicase inhibitor.[6] |
| NSC 19630 | WRN Helicase | Potent in some cancer cell lines | Less effective in certain cell lines | One of the earlier identified WRN inhibitors.[7] |
| NSC 617145 | WRN Helicase | More potent than NSC 19630 in some ATL cell lines | Shows variable sensitivity.[7] | A structural analog of NSC 19630 with higher potency.[7] |
| GSK_WRN3 | WRN Helicase | High potency (lnIC50 values reported) | Low potency | Demonstrates high selectivity for MSI over MSS cell lines.[3][8][9] |
| GSK_WRN4 | WRN Helicase | High potency (pIC50 of 7.6) | Low potency | A potent and selective covalent inhibitor of WRN helicase.[8][10] |
| RO7589831 | WRN Helicase | Shows promise in clinical trials for MSI/dMMR tumors | Selective for MSI/dMMR tumors | A first-in-class covalent WRN inhibitor.[2][11] |
Experimental Protocols
To confirm the synthetic lethal interaction of a WRN inhibitor like this compound, a series of in vitro experiments are essential. Below are detailed protocols for key assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[12]
Protocol:
-
Cell Seeding: Seed MSI and MSS cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the WRN inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Lyse the cells by shaking for 2 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated controls and plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[6][8][13][14]
Protocol:
-
Cell Treatment: Treat MSI and MSS cells with the WRN inhibitor at a concentration around its IC50 for 48-72 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay detects DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX (γH2AX) at the sites of damage.[4][10][15]
Protocol:
-
Cell Culture and Treatment: Grow MSI and MSS cells on coverslips and treat them with the WRN inhibitor for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell. An increase in γH2AX foci indicates DNA damage.
Visualizations
Signaling Pathway of WRN Inhibition in MSI Cancer
References
- 1. jove.com [jove.com]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crpr-su.se [crpr-su.se]
Reproducibility of published findings on NCGC00029283's biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on the biological activity of NCGC00029283, a small molecule identified as an inhibitor of Werner syndrome helicase-nuclease (WRN). The focus is on the reproducibility of its activity, its specificity, and a comparison with alternative WRN inhibitors.
Summary of Biological Activity and Reproducibility
This compound was identified through a high-throughput screen as a potent inhibitor of the WRN helicase with an IC50 of 2.3 μM.[1][2] However, subsequent studies and broader screening have raised questions about its specificity, a critical aspect of reproducibility in biological research. The compound also demonstrates inhibitory activity against other RecQ helicases, namely Bloom syndrome protein (BLM) and Fanconi anemia group J protein (FANCJ), with IC50 values of 12.5 μM and 3.4 μM, respectively.[1][2]
Further investigation into the compound's activity revealed that in a separate high-throughput screen, both this compound and a related compound, NCGC00063279, were found to inhibit Hematopoietic Protein Tyrosine Phosphatase (HePTP).[3] This off-target activity complicates the interpretation of cellular studies using this compound where a WRN-specific effect is being investigated. While this compound has been shown to reduce cell proliferation in the U2-OS cancer cell line, its lack of specificity suggests these effects may not be solely attributable to WRN inhibition.[1][3]
The quest for more specific and potent WRN inhibitors has led to the development of new chemical entities. These next-generation inhibitors, some of which are covalent, offer improved selectivity and potency compared to this compound, making them more reliable tools for studying WRN biology and as potential therapeutics.[4][5][6]
Quantitative Data Comparison
The following table summarizes the reported inhibitory concentrations of this compound against various helicases, alongside data for newer, more selective WRN inhibitors for comparison.
| Compound | Target | IC50 / pIC50 / GI50 | Assay Type | Reference |
| This compound | WRN | 2.3 μM | Helicase Assay | [1][2] |
| BLM | 12.5 μM | Helicase Assay | [1][2] | |
| FANCJ | 3.4 μM | Helicase Assay | [1][2] | |
| U2-OS Cells | Reduction in proliferation | Cell-based Assay | [1][7] | |
| GSK_WRN1 | WRN | pIC50: 5.8 | Biochemical Assay | [4] |
| GSK_WRN2 | WRN | pIC50: 6.5 | Biochemical Assay | [4] |
| GSK_WRN3 | WRN | pIC50: 8.6 | Biochemical Assay | [4] |
| GSK_WRN4 | WRN | pIC50: 7.6 | ATPase Assay | [4] |
| HRO-761 | WRN | IC50: 0.088 μM | ATPase Assay | [6] |
| SW48 Cells (MSI-H) | GI50: 0.227 μM | Cell-based Assay | [6] | |
| KWR-095 | WRN | 17-fold improvement over HRO-761 | ATPase Assay | [6] |
| SW48 Cells (MSI-H) | GI50: 0.193 μM | Cell-based Assay | [6] | |
| KWR-137 | WRN | Similar to HRO-761 | ATPase Assay | [6] |
Experimental Protocols
Radiometric Helicase Assay (for this compound)
This protocol is based on the methods described in the original high-throughput screening publication.[3]
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer (40 mM Tris-HCl pH 7.4, 4 mM MgCl2, 5 mM DTT, and 0.1 mg/ml BSA), 2 mM ATP, and the radiolabeled forked DNA substrate (FORKR).
-
Enzyme and Inhibitor Incubation: Incubate full-length recombinant WRN protein (1 nM) with varying concentrations of this compound (or other test compounds) in the reaction buffer.
-
Initiation of Reaction: Initiate the helicase reaction by adding the ATP and DNA substrate mixture to the enzyme-inhibitor mix.
-
Time Course and Quenching: Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C. The reaction is then stopped by adding a quench buffer containing EDTA, SDS, and proteinase K.
-
Product Separation: The unwound DNA products are separated from the double-stranded substrate using native polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The gel is dried and exposed to a phosphor screen. The percentage of unwound DNA is quantified, and IC50 values are calculated from dose-response curves.
Cell Proliferation Assay (WST-1)
This protocol is a general method for assessing the effect of compounds on cell viability.[3]
-
Cell Seeding: Seed cells (e.g., U2-OS or HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 μM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of WRN Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of NCGC00029283: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NCGC00029283, a WRN helicase inhibitor, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential information on the proper disposal of this compound, based on available safety data.
Key Safety and Disposal Information
The following table summarizes crucial quantitative data and handling recommendations for this compound. This information is essential for immediate safety and logistical planning.
| Parameter | Value/Instruction | Source |
| Storage Temperature | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months. | MedchemExpress |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | Standard Laboratory Practice |
| Spill Response | Absorb with inert material, collect in a sealed container for disposal. | General Chemical Safety |
| Disposal Method | Dispose of as hazardous waste in accordance with local, state, and federal regulations. | General Chemical Safety |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound, whether in its pure form or in solution, must be conducted as a controlled process to mitigate any potential environmental or health risks. The following step-by-step procedure outlines the recommended disposal protocol.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials), must be treated as hazardous waste.
- Segregate this compound waste from other laboratory waste streams to ensure proper handling and disposal.
2. Waste Collection and Storage:
- Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
- The container should be made of a material compatible with the chemical and any solvents used.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Waste Disposal:
- Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
- Do not dispose of this chemical down the drain or in regular trash.
- Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
